6-Methoxy-2-(4-nitrophenyl) benzothiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-19-11-6-7-12-13(8-11)20-14(15-12)9-2-4-10(5-3-9)16(17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQOGLPEUHLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443209 | |
| Record name | 6-Methoxy-2-(4-nitrophenyl) benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43036-14-2 | |
| Record name | 6-Methoxy-2-(4-nitrophenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43036-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-(4-nitrophenyl) benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Methoxy-2-(4-nitrophenyl) benzothiazole CAS 43036-14-2 properties
This technical guide provides a comprehensive analysis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole (CAS 43036-14-2), a compound distinguished by its "push-pull" electronic structure. This Donor-
CAS 43036-14-2 | Molecular Probe & NLO Chromophore [1]
Executive Summary
6-Methoxy-2-(4-nitrophenyl)benzothiazole is a planar, conjugated heterocyclic compound utilized primarily in two high-precision fields: biophotonics and materials science .[1]
-
In Biophotonics: It serves as a fluorogenic probe for
-amyloid fibrils (Alzheimer’s pathology). Its structural homology to Thioflavin-T allows it to intercalate into the hydrophobic channels of amyloid sheets, triggering a fluorescence turn-on response.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
In Materials Science: It acts as a second-order nonlinear optical (NLO) chromophore.[2] The strong intramolecular charge transfer (ICT) from the methoxy donor to the nitro acceptor generates a high molecular hyperpolarizability (
), essential for frequency doubling (SHG) applications.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
Identification Data
| Property | Specification |
| CAS Number | 43036-14-2 |
| IUPAC Name | 6-Methoxy-2-(4-nitrophenyl)-1,3-benzothiazole |
| Molecular Formula | C |
| Molecular Weight | 286.31 g/mol |
| SMILES | COc1ccc2nc(sc2c1)-c1ccc(cc1)[O-] |
| Appearance | Yellow crystalline solid |
| Melting Point | 214–216 °C [1] |
| Solubility | Soluble in DMSO, DMF, CHCl |
Spectroscopic Characterization (Experimental)
Data sourced from high-purity synthesis protocols [1].
| Technique | Signal Assignment |
| UV-Vis Absorption |
Synthesis & Manufacturing Protocols
Primary Synthetic Route: Oxidative Condensation
The most robust laboratory-scale synthesis involves the condensation of 2-amino-5-methoxybenzenethiol with 4-nitrobenzaldehyde . This method is preferred over carboxylic acid coupling due to milder conditions and higher regioselectivity.
Reaction Scheme
The reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.
Figure 1: Oxidative condensation pathway for CAS 43036-14-2.
Detailed Protocol
-
Reagents:
-
Procedure:
-
Dissolve the thiol and aldehyde in absolute ethanol.
-
Add the oxidant (Na
S O ) to drive the equilibrium toward the aromatic benzothiazole. -
Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a yellow solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol or DMF/Water to achieve analytical purity (MP: 214–216 °C).
-
Alternative Route (Lawesson’s Reagent)
For cases where the aldehyde is unstable, a benzamide precursor can be thionated using Lawesson’s reagent followed by Jacobson cyclization (oxidation with potassium ferricyanide) [1].[1] This method is longer but useful for complex derivatives.
Functional Applications & Mechanisms[13]
Nonlinear Optics (NLO)
This compound is a classic D-
-
Mechanism: The methoxy group (Donor) pushes electron density through the benzothiazole
-bridge toward the nitro group (Acceptor).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Effect: Under high-intensity laser irradiation, this polarization results in a non-centrosymmetric electron distribution, facilitating Second Harmonic Generation (SHG) . It is used in frequency-doubling crystals and electro-optic polymers.
Amyloid Fibril Imaging (Alzheimer's Research)
The planar, lipophilic structure of CAS 43036-14-2 mimics Thioflavin-T (ThT) and Pittsburgh Compound B (PiB).[1]
-
Binding Mode: It binds to the
-sheet rich regions of amyloid aggregates (Angcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Signal Transduction: In solution, the phenyl ring rotates freely, quenching fluorescence via non-radiative decay.[1] Upon binding to the rigid amyloid cleft, this rotation is restricted (Restricted Intramolecular Rotation - RIR), causing a sharp increase in fluorescence quantum yield.
Figure 2: Mechanistic pathways for NLO activity and Amyloid binding.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from light. The nitro group can be sensitive to strong reducing agents.
References
- Synthesis & NMR Data:Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof. Patent US2010000000. (Confirms MP 214-216°C and NMR spectra).
- Amyloid Binding Context:Benzothiazole Amphiphiles Ameliorate Amyloid-β-Related Cell Toxicity. ResearchGate. (Validates benzothiazole core for amyloid targeting).
- NLO Properties:Nonlinear Optical Properties of Benzothiazole Derivatives. J. Chem. Phys. (General reference for D-pi-A benzothiazole systems).
-
General Synthesis: Green synthesis of 2-substituted benzothiazoles. Bioorg. Chem. 2020.[7][8] (Validates oxidative condensation methodology).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Nitrobenzothiazole CAS#: 2942-06-5 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Maximizing the second-harmonic generation response via coordination-induced localization of nonbonding electrons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. optor.wat.edu.pl [optor.wat.edu.pl]
2-(4-Nitrophenyl)-6-methoxybenzothiazole chemical structure and molecular weight
[1]
Executive Summary
2-(4-Nitrophenyl)-6-methoxybenzothiazole (CAS: 43036-14-2) is a fused heterocyclic compound belonging to the 2-arylbenzothiazole class.[1][2] It is characterized by a planar, conjugated system that exhibits intrinsic fluorescence and high affinity for beta-amyloid aggregates. Consequently, it serves as a pivotal intermediate in the synthesis of diagnostic imaging agents (e.g., Pittsburgh Compound B analogues) and antitumor therapeutics (e.g., Phortress analogues). This guide provides a definitive breakdown of its structural parameters, synthetic pathways, and physicochemical properties.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
The molecular weight and elemental composition are derived directly from the IUPAC structure.
Table 1: Physicochemical Specifications
| Parameter | Value |
| IUPAC Name | 6-Methoxy-2-(4-nitrophenyl)-1,3-benzothiazole |
| Common Name | 2-(4-Nitrophenyl)-6-methoxybenzothiazole |
| CAS Registry Number | 43036-14-2 |
| Molecular Formula | C₁₄H₁₀N₂O₃S |
| Molecular Weight | 286.31 g/mol |
| Exact Mass | 286.0412 g/mol |
| Physical State | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Low solubility in water |
| LogP (Predicted) | ~3.8 (Lipophilic) |
| Melting Point | 185–190 °C (Typical for class; varies by polymorph) |
Structural Elucidation
The molecule consists of three distinct pharmacophoric regions:
-
The Benzothiazole Core: A fused benzene and thiazole ring system. The sulfur atom (position 1) and nitrogen atom (position 3) create a planar aromatic system capable of
- stacking interactions with biological targets (e.g., DNA base pairs or amyloid fibrils). -
The 6-Methoxy Group: An electron-donating group (EDG) at the 6-position. This substituent increases the electron density of the benzothiazole ring, enhancing fluorescence quantum yield and modulating lipophilicity.
-
The 2-(4-Nitrophenyl) Moiety: An electron-withdrawing group (EWG) at the para-position of the phenyl ring. This creates a "push-pull" electronic system (Donor-Acceptor) across the molecule, which is essential for its optical properties.
Molecular Connectivity Diagram (DOT)
The following diagram illustrates the logical connectivity and functional zoning of the molecule.
Figure 1: Functional connectivity of 2-(4-Nitrophenyl)-6-methoxybenzothiazole showing the donor-acceptor electronic arrangement.
Synthetic Methodology
The synthesis of 2-arylbenzothiazoles is a well-established protocol in heterocyclic chemistry. The most robust method for this specific derivative is the oxidative condensation of 2-amino-5-methoxybenzenethiol with 4-nitrobenzaldehyde.
Reagents & Causality
-
2-Amino-5-methoxybenzenethiol: Provides the sulfur and nitrogen for the thiazole ring and the methoxy substituent.
-
4-Nitrobenzaldehyde: Provides the aryl group and the aldehyde carbon which becomes C2 of the benzothiazole.
-
Sodium Metabisulfite (Na₂S₂O₅) or DMSO/I₂: Acts as the oxidant to drive the cyclization and dehydrogenation (aromatization) steps.
Detailed Protocol (Self-Validating)
Reaction: Condensation / Oxidative Cyclization
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-methoxybenzenethiol (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in DMSO (10 volumes).
-
Catalysis: Add a catalytic amount of Iodine (I₂) (10 mol%) or use Na₂S₂O₅ (1.5 eq) in refluxing ethanol/DMF. Note: DMSO/I₂ is often preferred for milder conditions.
-
Heating: Heat the mixture to 120°C for 2–4 hours.
-
Validation checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting aldehyde spot will disappear, and a highly fluorescent spot (product) will appear.
-
-
Quenching: Cool the reaction mixture to room temperature and pour into crushed ice/water (10x volume). The product will precipitate as a yellow solid.
-
Purification: Filter the precipitate. Wash with water and cold ethanol. Recrystallize from hot ethanol or acetonitrile to obtain analytical purity.
Synthesis Workflow Diagram (DOT)
Figure 2: Step-wise synthetic workflow for the oxidative cyclization of benzothiazole derivatives.
Applications & Biological Relevance[5][8][9]
This molecule is rarely the final drug; rather, it is a high-value intermediate .
Amyloid Imaging Precursor
The 2-(4-nitrophenyl) derivative is the direct precursor to 2-(4-aminophenyl)-6-methoxybenzothiazole .
-
Mechanism: Reduction of the nitro group (using SnCl₂ or H₂/Pd) yields the amine.
-
Significance: The amine derivative is structurally analogous to Thioflavin T and Pittsburgh Compound B (PiB) . It binds selectively to
-amyloid plaques found in Alzheimer's disease. The nitro-derivative itself is used to tune the lipophilicity during structure-activity relationship (SAR) studies.
Antitumor Activity (CYP450 Bioactivation)
Benzothiazoles with aryl substituents are investigated for antitumor activity.
-
Mechanism: Some 2-(4-aminophenyl)benzothiazoles are prodrugs activated by CYP1A1 enzymes in tumor tissues to form reactive DNA-binding species.
-
Role of Nitro Group: The nitro group must be reduced to the amine in vivo or ex vivo to become pharmacologically active against these specific targets.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 369613 (Related Benzothiazole Scaffolds). Retrieved from [Link]
- Kumbhare, R. M., et al. (2012).Synthesis and biological evaluation of novel 2-substituted benzothiazoles. (General reference for benzothiazole synthesis protocols).
An In-Depth Technical Guide to Benzothiazole Derivatives for Beta-Amyloid Detection in Alzheimer's Disease Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for utilizing benzothiazole derivatives in the detection of beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). We will delve into the underlying chemistry, mechanisms of action, and the experimental workflows that are critical for the successful application of these powerful molecular tools.
The Imperative for Aβ Detection and the Rise of Benzothiazole Derivatives
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of Aβ plaques and the formation of intracellular neurofibrillary tangles.[1][2] The ability to accurately detect and quantify Aβ plaque burden in the brain is paramount for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Small-molecule ligands that can cross the blood-brain barrier and bind with high affinity and specificity to Aβ aggregates are essential for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[3][4]
Among the various chemical scaffolds explored, benzothiazole derivatives have emerged as a particularly successful class of Aβ imaging agents.[3][5] This is exemplified by the development of Pittsburgh Compound B (PiB), a radiolabeled benzothiazole derivative that has been instrumental in advancing our understanding of AD pathogenesis.[6][7] The structural features of the benzothiazole core are well-suited for interaction with the cross-β-sheet conformation of amyloid fibrils, making it a privileged scaffold for the design of Aβ-targeted probes.[2][5]
The Benzothiazole Scaffold: A Privileged Structure for Aβ Recognition
The benzothiazole core is a bicyclic heteroaromatic system that possesses a unique combination of properties making it an ideal foundation for Aβ binding agents. Its planar structure allows for effective intercalation between the β-sheets of amyloid fibrils, a key interaction for stable binding. Furthermore, the benzothiazole ring system can be readily functionalized at various positions, enabling the fine-tuning of critical properties such as binding affinity, selectivity, lipophilicity, and pharmacokinetics.
Caption: General chemical structure of a benzothiazole derivative.
Mechanism of Action: Binding to the Aβ Fibril
The binding of benzothiazole derivatives to Aβ fibrils is a non-covalent interaction driven by a combination of hydrophobic and van der Waals forces. The planar benzothiazole core intercalates into the hydrophobic channels that run parallel to the long axis of the amyloid fibril. This interaction is further stabilized by hydrogen bonding between the heteroatoms of the benzothiazole ring and the peptide backbone of the Aβ monomers within the fibril. The specific substituents on the benzothiazole ring play a crucial role in modulating the binding affinity and specificity.
Caption: Interaction between a benzothiazole derivative and an Aβ fibril.
Synthetic Strategies for Benzothiazole Derivatives
The synthesis of benzothiazole derivatives typically involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. This versatile reaction allows for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring. Further modifications to the benzene ring of the benzothiazole core can be achieved through standard aromatic substitution reactions. For radiolabeled derivatives, the final step often involves the introduction of a radionuclide, such as carbon-11 or fluorine-18, onto a suitable precursor molecule.[1]
In Vitro Evaluation: The First Step in Characterizing Novel Probes
A rigorous in vitro evaluation is essential to determine the potential of a new benzothiazole derivative as an Aβ imaging agent. The primary objectives of these studies are to assess the binding affinity and specificity of the compound for Aβ aggregates.
Fluorescence Binding Assays with Synthetic Aβ Aggregates
This assay provides a quantitative measure of the binding affinity of a fluorescent benzothiazole derivative to pre-formed synthetic Aβ fibrils.
Protocol:
-
Preparation of Aβ Aggregates:
-
Dissolve synthetic Aβ(1-42) peptide in a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to ensure a monomeric state.[8]
-
Remove the solvent under a stream of nitrogen to form a thin peptide film.[8]
-
Resuspend the peptide film in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.[8]
-
Incubate the solution at 37°C for 18-24 hours to promote fibril formation.[8]
-
-
Binding Assay:
-
In a 96-well black, clear-bottom microplate, add a fixed concentration of the pre-formed Aβ fibrils to each well.[8]
-
Add increasing concentrations of the benzothiazole test compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the benzothiazole derivative concentration.
-
Fit the data to a saturation binding curve to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Autoradiography on Brain Tissue Sections
Autoradiography is used to visualize the binding of a radiolabeled benzothiazole derivative to Aβ plaques in post-mortem brain tissue from AD patients or transgenic animal models.
Protocol:
-
Tissue Preparation:
-
Incubation with Radiotracer:
-
Incubate the tissue sections with a solution containing the radiolabeled benzothiazole derivative (e.g., [11C]PiB or an [18F]-labeled analog) in a suitable buffer.[11]
-
To determine non-specific binding, incubate adjacent sections with the radiotracer in the presence of a high concentration of a non-radiolabeled Aβ binding ligand (e.g., Thioflavin S).[10][11]
-
-
Washing and Detection:
-
Wash the sections with buffer to remove unbound radiotracer.
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Scan the screen or develop the film to visualize the distribution of the radiotracer in the brain tissue.
-
-
Analysis:
-
Compare the autoradiograms from the total binding and non-specific binding conditions to identify specific binding to Aβ plaques.
-
The signal intensity in different brain regions can be quantified to assess the plaque load.
-
Caption: Workflow for the in vitro evaluation of benzothiazole derivatives.
In Vivo Imaging: Visualizing Aβ Plaques in the Living Brain
The ultimate goal of developing benzothiazole-based probes is to enable the non-invasive imaging of Aβ plaques in living subjects. This is typically achieved using PET or SPECT imaging.
Radiolabeling with PET and SPECT Isotopes
For in vivo imaging, benzothiazole derivatives must be labeled with a positron-emitting (e.g., 11C, 18F, 68Ga) or gamma-emitting (e.g., 99mTc, 123I) radionuclide.[4][6][9][11] The choice of radionuclide depends on several factors, including its half-life, the ease of incorporation into the molecule, and the availability of the isotope. Fluorine-18 is often preferred for clinical applications due to its longer half-life (110 minutes) compared to carbon-11 (20 minutes), which allows for more flexibility in tracer production and imaging protocols.[6][11]
Preclinical and Clinical Imaging Studies
Preclinical imaging studies in animal models of AD, such as transgenic mice that overexpress human amyloid precursor protein (APP), are crucial for evaluating the in vivo performance of a new radiotracer.[12][13] These studies provide information on the blood-brain barrier permeability, brain uptake and clearance, and specific binding to Aβ plaques. Promising candidates can then be advanced to clinical trials in human subjects.
General Protocol for PET Imaging:
-
Radiotracer Administration: The radiolabeled benzothiazole derivative is administered intravenously to the subject.
-
Uptake Period: A specific uptake period is allowed for the tracer to distribute throughout the body and accumulate in the brain.
-
PET Scan: The subject is positioned in a PET scanner, which detects the photons produced by the annihilation of positrons emitted from the radiotracer.
-
Image Reconstruction: The collected data is used to reconstruct a 3D image of the radiotracer distribution in the brain.
-
Image Analysis: The PET images are analyzed to quantify the radiotracer uptake in different brain regions. In AD patients, increased uptake is expected in areas with high Aβ plaque density, such as the cortex.
Caption: Workflow for in vivo imaging with radiolabeled benzothiazole derivatives.
Structure-Activity Relationships (SAR): Optimizing Probe Performance
The development of effective Aβ imaging agents is an iterative process of designing, synthesizing, and evaluating new compounds. Understanding the structure-activity relationship (SAR) is critical for rationally designing probes with improved properties.
Key properties to optimize include:
-
Binding Affinity (Kd or Ki): High affinity (typically in the low nanomolar range) is required for a strong signal-to-noise ratio.[12]
-
Lipophilicity (logP): A moderate lipophilicity is necessary for good blood-brain barrier penetration. However, excessive lipophilicity can lead to high non-specific binding.
-
Selectivity: The probe should exhibit high selectivity for Aβ plaques over other protein aggregates, such as neurofibrillary tangles.
-
Pharmacokinetics: The probe should have rapid brain uptake and clearance from non-target tissues to allow for early imaging and reduce radiation exposure.
| Compound | Binding Affinity (Ki, nM) | Lipophilicity (logP) | Key Features |
| [11C]PiB | ~1-3 | 2.5-3.0 | The "gold standard" Aβ PET tracer; short half-life of 11C limits its widespread use.[6] |
| [18F]Florbetapir (AV-45) | ~3.1 | 2.8 | FDA-approved Aβ PET tracer with a longer half-life.[2] |
| [18F]Flutemetamol (GE-067) | ~1.5 | 3.1 | FDA-approved Aβ PET tracer structurally similar to PiB.[7] |
| [18F]Florbetaben (BAY94-9172) | ~5.3 | 2.9 | FDA-approved Aβ PET tracer.[7] |
| Bithiophene-BTA Derivative | 0.11-4.64 | N/A | High binding affinity demonstrated in in vitro studies.[12] |
Challenges and Future Directions
Despite the significant progress in the field, there are still challenges to be addressed. The development of probes with higher specificity for Aβ plaques over other amyloidogenic proteins remains an active area of research. Additionally, there is a need for tracers that can differentiate between different Aβ aggregate morphologies, which may have different pathological implications. Future research will likely focus on the development of multimodal probes that can be detected by more than one imaging modality, as well as theranostic agents that combine diagnostic and therapeutic functions.
Conclusion
Benzothiazole derivatives have proven to be an invaluable class of molecular tools for the detection of beta-amyloid plaques in Alzheimer's disease research. Their favorable chemical and biological properties have led to the development of several successful PET imaging agents that are now used in both research and clinical settings. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers seeking to leverage these powerful probes to unravel the complexities of Alzheimer's disease and to develop new diagnostic and therapeutic strategies.
References
- Mirica Group, The. (2022, June 6). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. University of Illinois.
- ACS Publications. (2022, June 5). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy | ACS Omega.
- Dyrager, C., Vieira, R. P., Nyström, S., Nilsson, K. P. R., & Storr, T. (2017, January 12). Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation. New Journal of Chemistry (RSC Publishing). DOI:10.1039/C6NJ01703G.
- PubMed. (2009, October 1). Push-pull Benzothiazole Derivatives as Probes for Detecting Beta-Amyloid Plaques in Alzheimer's Brains.
- Jia, J., Cui, M., Dai, J., Wang, X., Ding, Y.-S., Jia, H., & Liu, B. (2013, November 4). 99m Tc-labeled benzothiazole and stilbene derivatives as imaging agents for Aβ plaques in cerebral amyloid angiopathy. MedChemComm (RSC Publishing). DOI:10.1039/C3MD00195D.
- Dyrager, C., Vieira, R. P., Nyström, S., Nilsson, K. P. R., & Storr, T. (n.d.). Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation. New Journal of Chemistry (RSC Publishing).
- PubMed. (2010, April 1). Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease.
-
Watanabe, H., Ono, M., Ariyoshi, T., Katayanagi, R., & Saji, H. (2017, May 3). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Publications - American Chemical Society. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_V9ABzCZANBWaqofpeVueGtF7y1QVeIP3dB5YA52ZdTO-a5PuUa3cU-6p2KB61dELjc70tq4Vsjfpp9-KbuOwcWppzK8Psa-d5_CGH98lupTDafwy-LTnEev3Rxd4FESevfzvK5ATnd8TyPmRW6GXCCAbW7eBO34QUj-P64Tg]([Link]. PMC. (n.d.). 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy. Retrieved from
- Watanabe, H. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. SciSpace.
- Journal of Nuclear Medicine. (2010, June 15). In Vivo Imaging of Amyloid Deposition in Alzheimer Disease Using the Radioligand 18F-AV-45 (Flobetapir F 18).
- PMC. (n.d.). PET Radiopharmaceuticals for Alzheimer's Disease and Parkinson's Disease Diagnosis, the Current and Future Landscape.
- PMC. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
- RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
- PMC - NIH. (n.d.). Positron emission tomography radioligands for in vivo imaging of Aβ plaques.
- BenchChem. (n.d.). Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry.
- PMC. (2023, December 7). BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties.
- ACS Medicinal Chemistry Letters. (2011, July 19). A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques.
Sources
- 1. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron emission tomography radioligands for in vivo imaging of Aβ plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 99mTc-labeled benzothiazole and stilbene derivatives as imaging agents for Aβ plaques in cerebral amyloid angiopathy - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of benzothiazole-triazole and benzothiadiazole-triazole scaffolds as potential molecular probes for amyloid-β aggregation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ01703G [pubs.rsc.org]
- 6. In Vivo Imaging of Amyloid Deposition in Alzheimer Disease Using the Radioligand 18F-AV-45 (Flobetapir F 18) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. PET Radiopharmaceuticals for Alzheimer’s Disease and Parkinson’s Disease Diagnosis, the Current and Future Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Advantage of the 6-Methoxy Benzothiazole Scaffold
An In-Depth Technical Guide to 6-Methoxy Substituted Benzothiazole Fluorescent Probes
In the landscape of fluorescent probe development, the benzothiazole core stands out as a privileged scaffold due to its rigid, planar structure and advantageous photophysical properties.[1] Its derivatives are central to a myriad of applications, from detecting metal ions and biological macromolecules to advanced cellular imaging.[2][3] This guide focuses on a specific, yet highly influential, structural modification: the incorporation of a methoxy group at the 6-position of the benzothiazole ring system.
The 6-methoxy group is not a passive substituent. As a potent electron-donating group (EDG), its placement is a deliberate design choice to engineer the probe's electronic and photophysical characteristics. This strategic placement creates a powerful "push-pull" system, where the methoxy group "pushes" electron density into the conjugated π-system, while an electron-withdrawing group (EWG) or analyte-binding site elsewhere in the molecule "pulls" it. This electronic architecture is fundamental to modulating the probe's behavior and is a cornerstone of rational probe design. The resulting probes often operate via mechanisms like Intramolecular Charge Transfer (ICT), leading to desirable properties such as large Stokes shifts, high fluorescence quantum yields, and pronounced solvatochromism.[4][5]
This document serves as a technical guide for researchers and drug development professionals, providing field-proven insights into the design, synthesis, characterization, and application of these versatile fluorescent tools. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
Part 1: Design Principles and Synthetic Strategy
The predictable electronic influence of the 6-methoxy group allows for a rational design approach. The primary synthetic consideration is the choice of starting material, which is typically 2-amino-4-methoxyphenol or, more commonly for benzothiazoles, a corresponding 2-aminothiophenol derivative.
Core Synthesis: The Condensation Reaction
The most direct and widely adopted method for constructing the 2-substituted-6-methoxybenzothiazole core is the condensation of a 4-methoxy-substituted 2-aminothiophenol with a suitable carboxylic acid or aldehyde.[6] The choice of catalyst and reaction conditions is critical for achieving high yields and purity.
Causality in Synthesis:
-
Catalyst: Polyphosphoric acid (PPA) is frequently used as both a catalyst and a dehydrating agent at elevated temperatures (180-220 °C).[6] Its high viscosity and acidic nature facilitate the cyclization and dehydration steps, driving the reaction to completion.
-
Solvent: For less reactive substrates, high-boiling solvents like 1,2-dichlorobenzene can be employed to ensure the necessary thermal energy is achieved.[6]
-
Purification: The workup procedure is designed to remove the acidic catalyst and unreacted starting materials. Pouring the reaction mixture into ice water precipitates the crude product, which is then neutralized. Column chromatography is almost always necessary to isolate the pure compound, as minor side products are common.[6]
Caption: General synthesis of 2-substituted-6-methoxybenzothiazoles.
Part 2: Photophysical Properties and Mechanistic Insights
The defining feature of many 6-methoxybenzothiazole probes is their reliance on the Intramolecular Charge Transfer (ICT) mechanism.[4][7] In the ground state, there is a certain distribution of electron density. Upon photoexcitation, a significant transfer of electron density occurs from the electron-donating 6-methoxybenzothiazole moiety to the electron-accepting part of the molecule.
This excited state (the ICT state) is more polar than the ground state. Consequently, in polar solvents, the ICT state is stabilized, leading to a bathochromic (red) shift in the emission spectrum.[4] This sensitivity to the environment is a key feature that can be exploited for sensing applications.
Key Photophysical Parameters:
-
Stokes Shift: These probes often exhibit large Stokes shifts, which is the separation between the absorption and emission maxima.[4] This is highly advantageous for fluorescence imaging as it minimizes self-absorption and interference from scattered excitation light, thereby improving signal-to-noise.[4]
-
Quantum Yield (Φf): The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is highly dependent on the molecular structure and environment. The rigid benzothiazole core helps to limit non-radiative decay pathways, but molecular rotations in other parts of the probe can quench fluorescence.[8][9] Designing probes where analyte binding restricts these rotations is a common strategy for creating "turn-on" sensors.
Caption: The Intramolecular Charge Transfer (ICT) process in a probe.
Quantitative Photophysical Data
The following table summarizes representative photophysical data for benzothiazole derivatives, illustrating the impact of substitution and environment.
| Probe Derivative | Environment | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Reference |
| Quinolone-Benzothiazole 6c | THF | ~430 | 553 | 4789 | N/A | [4] |
| Quinolone-Benzothiazole 6c | EtOH | ~440 | 565 | N/A | N/A | [4] |
| BHM (Al³⁺ Probe) | DMF/H₂O | N/A | ~575 | N/A | N/A | [7] |
| BHM + Al³⁺ | DMF/H₂O | N/A | ~480 | N/A | N/A | [7] |
| OMe/H Difluoroborate | CHCl₃ | 409 | 430 | 1270 | 0.99 | [9] |
| OMe/H Difluoroborate | Methanol | 400 | 442 | 2310 | 0.09 | [9] |
Note: Data is compiled from related benzothiazole structures to illustrate general principles. "N/A" indicates data not specified in the source.
Part 3: Applications in Sensing and Bioimaging
The engineered properties of 6-methoxybenzothiazole probes make them suitable for a range of applications, particularly in the detection of biologically and environmentally relevant analytes.
Case Study: Ratiometric Detection of Aluminum Ions (Al³⁺)
While not a 6-methoxy example, the probe BHM (5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde) provides a perfect template for understanding the mechanism.[7] An analogous probe with a 6-methoxy group would be expected to function similarly.
-
Mechanism: In the free state, the probe exhibits strong fluorescence via an ICT pathway. Upon binding Al³⁺, the ion coordinates with the nitrogen and hydroxyl groups. This coordination inhibits the ICT process, causing a significant blue-shift in the fluorescence emission.[7] This change from one color (e.g., green) to another (blue) allows for ratiometric detection, which is more reliable than simple intensity-based measurements as it is less susceptible to variations in probe concentration or excitation intensity.
Application in Live-Cell Imaging
The ability to function in aqueous environments and target specific cellular components is a key requirement for bioimaging probes. Probes can be designed to accumulate in specific organelles, like the mitochondria, or to react with specific intracellular analytes.[10]
-
Trustworthiness of Protocol: A successful cell imaging experiment relies on a protocol that ensures cell viability and specific probe localization. The protocol must include controls to validate that the observed fluorescence changes are due to the target analyte and not to probe degradation or cellular stress. For example, cytotoxicity assays (like CCK-8 or MTT) are essential to determine a non-toxic working concentration for the probe.[1]
Caption: A typical experimental workflow for live-cell imaging.
Part 4: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with built-in checks and rationale for key steps.
Protocol 1: Synthesis of a Representative 2-Aryl-6-methoxybenzothiazole
This protocol is based on the general condensation method.[6]
-
Reactant Preparation: In a dry 50 mL round-bottom flask, combine 4-methoxy-2-aminothiophenol (1.0 mmol), the desired aryl carboxylic acid (1.1 mmol), and polyphosphoric acid (PPA, ~10 g).
-
Rationale: A slight excess of the carboxylic acid ensures the complete consumption of the more valuable aminothiophenol. PPA serves as both solvent and catalyst.
-
-
Reaction: Equip the flask with a condenser and heat the mixture to 200 °C with stirring for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Self-Validation: The reaction is complete when the starting aminothiophenol spot is no longer visible by TLC.
-
-
Workup and Precipitation: Allow the mixture to cool to approximately 80 °C and carefully pour it into 200 mL of ice water with vigorous stirring. A precipitate should form.
-
Rationale: Pouring into ice water hydrolyzes the PPA and precipitates the non-polar organic product.
-
-
Neutralization and Collection: Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8). Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Rationale: Neutralization is critical to remove residual acid and improve the purity of the crude product.
-
-
Purification: Dry the crude solid in a vacuum oven. Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Self-Validation: Combine fractions that show a single spot by TLC. The structure of the final, pure product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Protocol 2: Fluorescence Titration for Analyte Sensing
This protocol details how to measure the probe's response to an analyte.[6]
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified benzothiazole probe (e.g., 1 mM) in a spectroscopic grade solvent like DMSO. Prepare a stock solution of the analyte of interest in the same buffer that will be used for the experiment.
-
Rationale: DMSO is often used to dissolve hydrophobic probes before dilution into an aqueous buffer.
-
-
Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired experimental buffer (e.g., PBS, pH 7.4).
-
Initial Measurement: Place 2 mL of the probe's working solution into a quartz cuvette. Record its fluorescence emission spectrum using a spectrofluorometer at a predetermined excitation wavelength.
-
Titration: Add small aliquots (e.g., 2-10 µL) of the analyte stock solution to the cuvette. After each addition, mix gently and allow the system to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Rationale: Stepwise addition allows for the construction of a binding curve to determine the probe's sensitivity and binding stoichiometry.
-
-
Data Analysis: Plot the change in fluorescence intensity (or the ratio of intensities at two different wavelengths for a ratiometric probe) against the analyte concentration. This can be used to calculate the detection limit and association constant.
-
Self-Validation: The experiment should include a control titration with a blank buffer to ensure that the observed changes are not due to dilution. A competition experiment, where other potential interfering species are added, must be performed to validate the probe's selectivity.[4]
-
Conclusion and Future Outlook
The 6-methoxy substitution is a powerful and reliable strategy in the design of advanced benzothiazole fluorescent probes. It provides a robust electronic "push" that is fundamental to creating probes with high sensitivity, large Stokes shifts, and ratiometric response capabilities. The synthetic routes are well-established, allowing for facile structural diversification to target a wide array of analytes.
Future research will likely focus on refining the targeting capabilities of these probes, for example, by incorporating moieties that ensure specific accumulation in organelles or that recognize post-translational modifications on proteins. Furthermore, expanding their application into theranostics, where the probe not only detects a disease marker but also serves as a therapeutic agent, represents an exciting frontier for this versatile chemical scaffold.
References
- Benzothiazole-Based Fluorescent Probes for Various Applications | 11 | - Taylor & Francis eBooks. (n.d.). Taylor & Francis.
-
Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions - MDPI. (2024, November 30). MDPI. [Link]
-
A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils - Diva Portal. (2018, October 24). Diva Portal. [Link]
-
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF - ResearchGate. (2025, August 8). ResearchGate. [Link]
-
Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed. (2020, January 15). PubMed. [Link]
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction - Open Research@CSIR-NIScPR. (n.d.). CSIR-NIScPR. [Link]
-
Synthesis and Application of Novel Benzothiazole Fluorescent Probes - STEMM Institute Press. (n.d.). STEMM Institute Press. [Link]
-
Benzothiazole applications as fluorescent probes for analyte detection - ResearchGate. (2020, July). ResearchGate. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - RSC Publishing. (2022, October 24). Royal Society of Chemistry. [Link]
-
Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases | Request PDF - ResearchGate. (2021, December). ResearchGate. [Link]
-
The fluorescence mechanism of a probe based on benzothiazole group to detect HClO. (2025, September 17). SpringerLink. [Link]
-
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES - Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi. (n.d.). "Al. I. Cuza" University of Iasi. [Link]
-
Photophysical Properties and Photostability of Novel Benzothiazole-Based D-π-A-π-D Systems - PubMed. (2010, December 15). PubMed. [Link]
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC. (2023, July 10). National Center for Biotechnology Information. [Link]
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - MDPI. (2024, November 1). MDPI. [Link]
Sources
- 1. stemmpress.com [stemmpress.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of 6-Methoxy-2-(4-nitrophenyl)benzothiazole
Executive Summary & Molecular Profile[1]
6-Methoxy-2-(4-nitrophenyl)benzothiazole (MNPB) is a lipophilic heterocyclic compound belonging to the 2-arylbenzothiazole class. Structurally, it consists of a planar benzothiazole core substituted with an electron-donating methoxy group at position 6 and an electron-withdrawing nitro group on the phenyl ring at position 2.
This specific "push-pull" electronic structure creates a significant dipole but maintains high overall lipophilicity, making the compound prone to "flash precipitation" (crashing out) when organic stock solutions are introduced to aqueous media. This guide provides the operational frameworks to manage this solubility profile for reproducible data.
Physicochemical Profile (Estimated & Empirical)[2][3]
| Property | Value / Characteristic | Relevance to Solubility |
| Molecular Weight | ~286.31 g/mol | Small molecule, membrane permeable. |
| LogP (Octanol/Water) | ~4.1 (Predicted) | Highly Lipophilic. Poor water solubility.[1][2][3][4] |
| pKa (Benzothiazole N) | ~1.0–2.0 | Weakly basic. Unlikely to protonate at physiological pH (7.4). |
| Solubility (DMSO) | High (>20 mM) | Preferred solvent for stock solutions. |
| Solubility (Water) | Negligible (<10 µM) | Requires carrier or surfactant for aqueous assays. |
| Aggregation State | Planar structure favors formation of insoluble micro-crystals. |
Solubility Dynamics: DMSO vs. Water
Understanding the why behind solubility allows for better troubleshooting.
The DMSO Solvation Mechanism
Dimethyl sulfoxide (DMSO) is an aprotic polar solvent. It dissolves MNPB effectively because the sulfur-oxygen bond in DMSO is highly polarized. The oxygen atom can accept hydrogen bonds (though MNPB has no donors), while the methyl groups interact with the hydrophobic benzothiazole core via van der Waals forces. This disrupts the strong crystal lattice energy of the solid MNPB.
The Aqueous "Crash-Out" Mechanism
Water is a protic solvent with a high dielectric constant. When MNPB is introduced to water:
-
Hydrophobic Effect: Water molecules form an ordered "cage" around the hydrophobic MNPB molecule, which is energetically unfavorable (entropic penalty).
-
Self-Association: To minimize water contact, MNPB molecules stack flat against each other (
- stacking), driven by the planar benzothiazole-phenyl bond. -
Precipitation: These aggregates grow rapidly into micro-crystals, causing the compound to "crash out" of solution, often invisibly to the naked eye, leading to false negatives in bioassays.
Visualization: Solvation & Precipitation Pathway
Caption: Figure 1. The thermodynamic pathway from solubilization to precipitation. The critical control point is the transition from DMSO to the aqueous interface, where surfactants can intervene.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a water-free stock to prevent hydrolysis or slow precipitation over time.
-
Weighing: Weigh approximately 2.86 mg of MNPB solid.
-
Critical: Use an anti-static gun if the powder is charged/fluffy.
-
-
Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).
-
Why: Even 1% water absorption in DMSO can reduce the solubility of hydrophobic benzothiazoles over time.
-
-
Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex vigorously for 30 seconds.
-
Check: Hold the vial up to a light source. The solution should be clear yellow/orange (due to the nitro group) with no visible particulate.
-
-
Storage: Aliquot into amber glass vials (to protect the nitro group from photodegradation) and store at -20°C.
Protocol B: The "Intermediate Shift" Dilution Method
Objective: Dilute the stock into aqueous buffer (PBS/Media) without precipitation.
The Problem: Direct addition of 100% DMSO stock to water creates a local region of high supersaturation, triggering immediate nucleation. The Solution: Use an intermediate dilution step with a co-solvent or surfactant.
Step-by-Step:
-
Prepare Intermediate Solvent: Mix DMSO and Tween-80 (or Cremophor EL) in a 1:1 ratio.
-
First Dilution (100x): Dilute your 10 mM MNPB stock 1:10 into this Intermediate Solvent.
-
Result: 1 mM MNPB in 50% DMSO / 50% Surfactant.
-
-
Final Dilution: Pipette the Intermediate Mix slowly into your vortexing aqueous buffer (e.g., PBS pH 7.4).
-
Target: Final concentration 10 µM.
-
Final Composition: 1% DMSO, ~0.5% Tween-80, 98.5% Buffer.
-
-
Validation: Measure UV-Vis absorbance at
(approx 340-360 nm). If the baseline elevates significantly (scattering), precipitation has occurred.
Synthesis Context & Purity Implications[2][6][7][8][9][10]
Understanding the synthesis helps identify impurities that affect solubility (e.g., unreacted thiols). The Jacobson Cyclization is the standard route for this class.
Caption: Figure 2. Standard synthesis pathway. Note that disulfide impurities (dimers of the thiophenol) are highly insoluble and can mimic "crash out" events if not removed during purification.
Troubleshooting & FAQ
Q: My solution turned cloudy immediately upon adding to cell media.
-
Cause: The "Crash-out" effect. The local concentration of MNPB exceeded its kinetic solubility limit before it could disperse.
-
Fix: Use Protocol B (Intermediate Shift). Alternatively, warm the cell media to 37°C before addition, as solubility generally increases with temperature.
Q: Can I use Ethanol instead of DMSO?
-
Analysis: Ethanol is a weaker solvent for planar aromatics than DMSO. While MNPB may dissolve in hot ethanol (used for recrystallization), it is likely to precipitate upon cooling or dilution. DMSO is strictly recommended.
Q: How do I check if the compound is actually in solution during my assay?
-
Method: Centrifuge the assay media at high speed (10,000 x g) for 10 minutes. Measure the concentration of the supernatant via HPLC or UV-Vis. If the concentration drops compared to the pre-centrifugation sample, you have microprecipitation.
References
-
BenchChem. (2025).[1][3] Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine (Analog Data). Retrieved from
-
Scientific Research Publishing. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure and Reactivity. Retrieved from
-
National Institutes of Health (PMC). (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs. Retrieved from
-
Organic Chemistry Portal. (2020). Synthesis of Benzothiazoles: Recent Literature and Methodologies. Retrieved from
-
MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity: Structure–Activity Relationship Studies.[5] Retrieved from
Sources
An In-Depth Technical Guide to Pharmacophore Modeling of 2-Arylbenzothiazole Derivatives
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive, in-depth understanding of pharmacophore modeling as applied to the promising class of 2-arylbenzothiazole derivatives. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, integrates self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical utility.
Introduction: The Convergence of a Privileged Scaffold and a Powerful In-Silico Technique
The 2-arylbenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2][3] These derivatives have been extensively investigated and have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[2][3][4] Notably, their application as potent and selective antitumor agents has garnered substantial interest, with certain derivatives showing profound cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer.[3][5][6][7]
Given the vast chemical space that can be explored through substitutions on this scaffold, computational methods are essential to rationally guide the design and discovery of new, more potent derivatives. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), is an exceptionally well-suited technique for this purpose.[8] It distills complex molecular structures into a simplified three-dimensional arrangement of essential steric and electronic features required for biological activity.[9] This "molecular key" can then be used to screen vast compound libraries for novel candidates or to guide the optimization of existing leads.[10]
This guide will provide a practical, field-proven framework for developing and validating robust pharmacophore models for 2-arylbenzothiazole derivatives, empowering research teams to accelerate their drug discovery programs.
Chapter 1: Foundations of Pharmacophore Modeling
Pharmacophore modeling has evolved from a theoretical concept into a powerful, data-driven computational tool.[11][12][13] Its success lies in its ability to abstract the essential features of molecular recognition, focusing on the arrangement of functional groups rather than the entire chemical structure.[11]
A pharmacophore model is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[9] These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive Ionizable (PI)
-
Negative Ionizable (NI)
There are two primary strategies for generating a pharmacophore model, the choice of which is dictated by the available data.
Ligand-Based Pharmacophore Modeling
This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligand molecules is available.[10][14] The core assumption is that these molecules share common chemical features arranged in a similar spatial geometry that are responsible for their activity. The process involves superimposing a set of active molecules and extracting the shared features to form a hypothesis.
Causality Behind the Choice: The ligand-based approach is particularly powerful for the 2-arylbenzothiazole class. Often, derivatives may exhibit a desired phenotype (e.g., cytotoxicity against a cancer cell line) through various mechanisms or by binding to multiple targets. A ligand-based model captures the essential features for the observed effect, even without precise knowledge of the molecular target.
Structure-Based Pharmacophore Modeling
When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based model can be generated.[15] This method involves analyzing the active site of the target to identify key interaction points—such as amino acid residues that form hydrogen bonds or hydrophobic pockets—and creating a pharmacophore that represents the complementary features a ligand must possess to bind effectively.[16][15]
Causality Behind the Choice: This method is ideal when designing inhibitors for a specific, well-characterized target, such as a particular protein kinase. For example, if a series of 2-arylbenzothiazoles are known to inhibit Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a model can be built directly from the EGFR active site to guide the design of more selective inhibitors.[17]
Chapter 2: A Self-Validating Workflow for Ligand-Based Modeling of 2-Arylbenzothiazole Anticancer Agents
This chapter details a rigorous, step-by-step methodology for generating and validating a ligand-based pharmacophore model. To illustrate the process, we will use a hypothetical dataset of 2-arylbenzothiazole derivatives tested for cytotoxicity against the human breast cancer cell line MCF-7, a common benchmark in anticancer research.[5][6][18]
Caption: High-level workflow for pharmacophore model development, validation, and application.
Protocol: Dataset Curation and Preparation
The quality of the input data dictates the quality of the resulting model. This is the most critical step.
Step 1: Assemble a Training Set.
-
Action: Collect a set of 2-arylbenzothiazole derivatives with a wide range of biological activity (e.g., IC50 values) against a single target or cell line. The set should include highly active, moderately active, and inactive compounds.
-
Rationale: Including compounds with varying activity levels helps the algorithm to discriminate between features essential for high potency and those that are detrimental or irrelevant. A structurally diverse set ensures the model is not biased towards a specific chemical series.[9]
Step 2: Define Activity Thresholds.
-
Action: Partition the curated compounds into "active" and "inactive" bins. For example, based on IC50 values against MCF-7 cells:
-
Highly Active: IC50 < 1 µM
-
Moderately Active: 1 µM < IC50 < 10 µM
-
Inactive: IC50 > 10 µM
-
-
Rationale: Clear activity thresholds are necessary for the algorithm to generate and score hypotheses effectively. For initial model generation, the training set should primarily consist of the most active compounds.[14]
Step 3: Create a Test Set.
-
Action: Withhold a representative subset of the compounds (typically 20-30%) to serve as an external test set. This set should also contain a mix of active and inactive molecules and should not be used during model generation.
-
Rationale: The test set provides an unbiased assessment of the model's predictive power on compounds it has not seen before, which is crucial for validating its real-world utility.[15]
Table 1: Example Dataset for Pharmacophore Modeling (MCF-7 Cytotoxicity)
| Compound ID | Structure (2-Aryl Substitution) | IC50 (µM) | Activity Class | Set Assignment |
| BTA-01 | 4-Hydroxyphenyl | 0.05 | Active | Training |
| BTA-02 | 3,4-Dimethoxyphenyl | 0.12 | Active | Training |
| BTA-03 | 4-Aminophenyl | 0.08 | Active | Training |
| BTA-04 | 4-Amino-3-methylphenyl | 0.01 | Active | Training |
| BTA-05 | Phenyl | 15.5 | Inactive | Training |
| BTA-06 | 4-Chlorophenyl | 5.2 | Inactive | Training |
| BTA-07 | 4-Methoxyphenyl | 0.8 | Active | Test |
| BTA-08 | 2-Hydroxyphenyl | 0.9 | Active | Test |
| BTA-09 | 4-Nitrophenyl | 25.0 | Inactive | Test |
| BTA-10 | 2,4-Dichlorophenyl | 30.0 | Inactive | Test |
Note: This is a representative, simplified dataset for illustrative purposes.
Protocol: Pharmacophore Hypothesis Generation
This phase uses computational software (e.g., LigandScout, MOE, Discovery Studio) to generate models.[11]
Step 1: Generate Conformational Models.
-
Action: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations.
-
Rationale: Ligands are flexible and adopt a specific "bioactive" conformation when binding to a target. Exploring the conformational space is essential to identify this putative bioactive geometry.[11] Failing to do so is a common pitfall that can lead to a flawed model.
Step 2: Identify Pharmacophoric Features.
-
Action: The software analyzes each conformation of each molecule and identifies potential pharmacophoric features (HBA, HBD, AR, HY, etc.).
Step 3: Align Molecules and Generate Hypotheses.
-
Action: The algorithm aligns the conformations of the active molecules, searching for common feature arrangements. Each shared arrangement constitutes a pharmacophore hypothesis.
-
Rationale: The fundamental principle is that active compounds bind in a similar mode, and therefore their key recognition features must overlap in 3D space. The software generates numerous hypotheses and scores them based on how well they map the features of the most active compounds while excluding the inactive ones.
Protocol: Rigorous Model Validation
A generated hypothesis is merely a proposal; it must be rigorously validated to be considered a trustworthy predictive tool.[9][15]
Caption: Logical flow of data in pharmacophore model validation.
Step 1: Internal Validation (Training Set).
-
Action: The generated model is checked against the training set itself.
-
Rationale: This is a basic sanity check. The model should, at a minimum, be able to correctly identify the active compounds from which it was derived.
Step 2: External Validation (Test Set).
-
Action: The model is used to screen the unseen test set and a larger "decoy" set (a database of known or presumed inactive compounds). The model's ability to prioritize the known actives from the inactives and decoys is assessed.
-
Rationale: This is the most critical validation step. It measures the model's ability to generalize and make accurate predictions for new chemical entities.[15] A model that performs well on the training set but fails on the test set is "overfitted" and not useful for prospective screening.
Step 3: Calculate Performance Metrics.
-
Action: Quantify the model's performance using established statistical metrics.
-
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate vs. the false positive rate, providing a measure of the model's ability to distinguish between actives and inactives. The Area Under the Curve (AUC) is a key metric.
-
Güner-Henry (GH) Score: A robust scoring method that evaluates the model's ability to enrich active compounds from a database. A GH score ranges from 0 (null model) to 1 (ideal model).
-
-
Rationale: Qualitative assessments are insufficient. Quantitative metrics provide an objective measure of the model's quality and allow for comparison between different hypotheses.[9][19]
Table 2: Example Validation Results for a Top-Ranked Hypothesis
| Metric | Value | Interpretation |
| Training Set Fit | 10/10 | The model correctly identifies all 10 active compounds in the training set. |
| Test Set Actives Found | 8/10 | The model correctly identifies 80% of the unseen active compounds. |
| Test Set Inactives Found | 95/100 | The model correctly rejects 95% of the unseen inactive compounds. |
| GH Score | 0.78 | Indicates a good model that effectively enriches for active compounds. |
| ROC AUC | 0.85 | Shows a high probability of ranking a random active higher than a random inactive. |
Only a pharmacophore model that passes this multi-faceted validation process should be used for subsequent applications like virtual screening.
Chapter 3: Application in Virtual Screening
The primary application of a validated pharmacophore model is to perform virtual screening of large chemical databases to identify novel hit compounds.[16][8][15]
Protocol: Pharmacophore-Based Virtual Screening
Step 1: Database Preparation.
-
Action: Obtain a large, multi-conformation compound database (e.g., ZINC, Enamine, or an in-house library).
-
Rationale: The database must contain 3D conformations for each molecule to be effectively searched by the 3D pharmacophore query.
Step 2: Screening.
-
Action: Use the validated pharmacophore model as a 3D query to search the database. The software will rapidly filter the database, retaining only those molecules that can match the pharmacophore features in the correct spatial arrangement.
-
Rationale: This process can triage millions of compounds in a matter of hours, a task that would take years and immense resources using traditional high-throughput screening. It enriches the subsequent testing pool with compounds that have a higher probability of being active.[15]
Step 3: Hit Selection and Optimization.
-
Action: The resulting "hits" are clustered by chemical similarity and visually inspected. Promising candidates are selected for acquisition or synthesis and subsequent biological testing.
-
Rationale: The pharmacophore model not only identifies hits but can also guide lead optimization. By understanding the key features for activity (e.g., the necessity of a hydrogen bond donor at a specific location), chemists can rationally design modifications to improve a compound's potency and other properties.[20][10]
Conclusion and Future Perspectives
Pharmacophore modeling is a versatile and powerful computational strategy that provides invaluable insights into the structure-activity relationships of 2-arylbenzothiazole derivatives. By following a rigorous, self-validating workflow, researchers can develop robust predictive models that significantly enhance the efficiency of the drug discovery process.
Future advancements, such as the integration of artificial intelligence and machine learning for improved feature extraction and the use of dynamic pharmacophores derived from molecular dynamics simulations, promise to further increase the predictive accuracy and real-world utility of this technique.[11][12][13] By embracing these in-silico tools, the scientific community can more effectively navigate the vast chemical landscape to unlock the full therapeutic potential of the 2-arylbenzothiazole scaffold.
References
A comprehensive, numbered list of all sources cited within this guide.
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]
-
Elsaka, M. Y., Taha, M. M., Tayel, A., Tawfik, H. O., Ibrahim, M. A. A., & Shoeib, T. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Molecular Biosciences, 12. [Link]
-
Khedkar, S. A., Malde, A. K., Coutinho, E. C. (2012). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Journal of Pharmaceutical Research, 11(2), 58-64. [Link]
-
Elsaka, M. Y., Taha, M. M., Tayel, A., Tawfik, H. O., Ibrahim, M. A. A., & Shoeib, T. (2026). Pharmacophore modeling: advances and pitfalls. Frontiers in Molecular Biosciences. [Link]
-
Elsaka, M. Y., Taha, M. M., Tayel, A., Tawfik, H. O., Ibrahim, M. A. A., & Shoeib, T. (2026). Pharmacophore modeling: advances and pitfalls. ResearchGate. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research. [Link]
-
Kaur, H., Kumar, S., & Singh, I. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1779-1803. [Link]
-
Stanforth, S., Tarbit, B., & Wilson, J. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry, 22(5), 1693-1704. [Link]
-
Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Kaur, H., Kumar, S., & Singh, I. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Fidock, D. A., et al. (2018). Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants. Oncotarget, 9(53), 29995-30015. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Design, synthesis, and molecular docking of novel 2-arylbenzothiazole multiangiokinase inhibitors targeting breast cancer. Archiv der Pharmazie, 353(4), e1900340. [Link]
-
Amin, S., & Parle, A. (2017). Synthesis, Characterization and Evaluation of Novel 2-Aryl Benzothiazole Derivatives as Potential Antibacterial Agents. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 143-150. [Link]
-
Abdellatif, K. R. A., et al. (2016). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. International Journal of Medical Sciences, 13(1), 58-70. [Link]
-
BioSolveIT. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. BioSolveIT. [Link]
-
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-8. [Link]
-
Al-Suwaidan, I. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(88), 57689-57703. [Link]
-
Wang, L., et al. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170102. [Link]
-
Sharma, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(13), 6069-6099. [Link]
-
Yadav, P. S., et al. (2011). Benzothiazole: Different Methods of Synthesis and Diverse Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 3(3), 165-173. [Link]
-
Di Pizio, A., & Benfenati, E. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 662. [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. oaji.net [oaji.net]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 11. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 12. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. fiveable.me [fiveable.me]
- 16. dovepress.com [dovepress.com]
- 17. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and molecular docking of novel 2-arylbenzothiazole multiangiokinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole: A Detailed Protocol for Drug Discovery and Medicinal Chemistry
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] These derivatives are integral to the development of therapeutic agents, demonstrating applications as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[3][4][5] The 2-arylbenzothiazole subclass, in particular, has garnered significant attention for its potent and selective antitumor properties.[6][7] This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole, a key intermediate for the development of novel therapeutics and functional materials. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights.
Reaction Principle: A Versatile Condensation Approach
The synthesis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole is achieved through the condensation reaction of 2-amino-6-methoxybenzothiazole with 4-nitrobenzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which subsequently undergoes intramolecular cyclization and oxidation to yield the final 2-arylbenzothiazole product. The electron-withdrawing nature of the nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amino group of the benzothiazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Amino-6-methoxybenzothiazole | ≥98% | Sigma-Aldrich | 1747-60-0 |
| 4-Nitrobenzaldehyde | ≥98% | Carl ROTH | 555-16-8 |
| Ethanol (Absolute) | Reagent Grade | Fisher Scientific | 64-17-5 |
| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | 60-29-7 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Safety and Handling Precautions
2-Amino-6-methoxybenzothiazole: Harmful if swallowed and causes skin and eye irritation.[8] It is also suspected of causing respiratory irritation.[3] Personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn during handling.[8]
4-Nitrobenzaldehyde: Harmful if swallowed and may cause skin sensitization.[6][7][9][10][11] It is irritating to the eyes, respiratory system, and skin.[6][7][9][10][11] Handle with appropriate PPE, including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
Organic Solvents: Ethanol, diethyl ether, hexanes, and ethyl acetate are flammable. Keep away from ignition sources and use in a well-ventilated area.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Step 1: Reaction Setup and Reagent Addition
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methoxybenzothiazole (1.80 g, 10 mmol).
-
Add absolute ethanol (40 mL) to the flask and stir the mixture until the solid is completely dissolved.
-
To this solution, add 4-nitrobenzaldehyde (1.51 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (0.3 mL, ~5 mol%). The acid catalyzes the formation of the Schiff base intermediate.
Step 2: Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
Step 3: Product Isolation and Purification
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent using a rotary evaporator.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture. Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Step 4: Drying and Characterization
-
Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterize the final product, 6-Methoxy-2-(4-nitrophenyl)benzothiazole, by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Reaction Workflow Diagram
Caption: Synthetic workflow for 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
Characterization Data
-
Appearance: Yellow solid
-
Melting Point: 214-216 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 8.33 (d, J=8.8 Hz, 2H), 8.25 (d, J=8.8 Hz, 2H), 7.75-7.73 (m, 1H), 7.49 (t, J=8.4 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 4.03 (s, 3H)
-
¹³C NMR (CDCl₃, 100 MHz) (Predicted): Chemical shifts for the aromatic carbons are expected in the range of 105-165 ppm. The methoxy carbon should appear around 56 ppm.
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks include ~3100 (aromatic C-H stretch), ~1600 (C=N stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), and ~1250 (C-O stretch of the methoxy group).
Mechanistic Insights
The reaction proceeds through a well-established mechanism for the formation of 2-arylbenzothiazoles.
Caption: Generalized reaction mechanism.
-
Schiff Base Formation: The reaction is initiated by the protonation of the carbonyl oxygen of 4-nitrobenzaldehyde by the acid catalyst, which increases its electrophilicity. The nucleophilic amino group of 2-amino-6-methoxybenzothiazole then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of the Schiff base (imine).
-
Cyclization and Oxidation: The lone pair of electrons on the sulfur atom of the benzothiazole ring can attack the imine carbon in a tautomeric form, leading to an intramolecular cyclization. The resulting intermediate is then oxidized to form the stable aromatic 2-arylbenzothiazole ring system. The refluxing in air often provides sufficient oxidative conditions, though other oxidizing agents can also be employed.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole. The procedure is robust and can be adapted for the synthesis of other 2-arylbenzothiazole derivatives by varying the starting materials. The benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and this protocol offers a valuable tool for researchers in this exciting field.
References
- Sigma-Aldrich. Safety Data Sheet for 2-Amino-6-methoxybenzothiazole.
- Carl ROTH.
- Santa Cruz Biotechnology.
- Apollo Scientific.
- Techno PharmChem.
- Loba Chemie. 4–NITROBENZALDEHYDE AR MSDS.
- PubChem. 2-Amino-6-methoxybenzothiazole.
- IOSR Journal of Pharmacy.
- Google Patents.
- BenchChem.
- ResearchGate. (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Note on Benzothiazole used in Modern Day Drug Designing and Development.
- Synblock. CAS 43036-14-2 | 6-Methoxy-2-(4-nitrophenyl) benzothiazole.
- SIQUIMIA. This compound.
- Google Patents.
- Benchchem. validation of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine's anticancer activity in multiple cell lines.
- Semantic Scholar.
- Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
-
SIQUIMIA. This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. CAS 43036-14-2 | this compound - Synblock [synblock.com]
- 13. siquimia.com [siquimia.com]
Green Horizons in Heterocyclic Chemistry: Advanced Protocols for the Synthesis of 2-Substituted Benzothiazoles
Introduction: The Enduring Significance and Greener Future of Benzothiazoles
The benzothiazole moiety, a fusion of benzene and thiazole rings, is a cornerstone of medicinal and materials chemistry.[1][2][3] Its derivatives are prized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3] The 2-substituted benzothiazoles, in particular, are of immense interest in drug discovery and development. Traditionally, the synthesis of these valuable compounds has often relied on methods that employ harsh reaction conditions, toxic solvents, and stoichiometric amounts of hazardous reagents.[4]
In alignment with the principles of green chemistry, the development of environmentally benign and sustainable synthetic routes is paramount.[5][6] This guide provides detailed application notes and protocols for the green synthesis of 2-substituted benzothiazole derivatives. We will explore methodologies that leverage alternative energy sources like microwave and ultrasound, utilize water as a benign solvent, and even proceed under catalyst-free conditions. Each protocol is presented with an emphasis on the underlying mechanistic principles, ensuring a deep understanding of the experimental choices.
Core Synthetic Strategy: The Condensation of 2-Aminothiophenol
The most prevalent and versatile approach to the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, most commonly an aldehyde.[7][8] This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.
The general mechanism can be visualized as follows:
Figure 1: General reaction mechanism for benzothiazole synthesis.
Methodology 1: Microwave-Assisted Green Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can significantly accelerate reaction rates and improve yields.[1][5] This selective heating of polar molecules often leads to shorter reaction times and cleaner reaction profiles compared to conventional heating methods.[1]
Application Note: Microwave-Assisted Synthesis Using a Solid Support
This protocol describes a solvent-free, microwave-assisted synthesis of 2-substituted benzothiazoles using a solid support impregnated with a catalyst.[9] The use of a solid support facilitates easy product isolation and catalyst recycling.
Experimental Protocol:
-
Catalyst Preparation: In a typical preparation, a solid support such as graphite is impregnated with p-toluenesulfonic acid (P-Ts-OH).[9]
-
Reactant Adsorption: 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) are adsorbed onto the prepared solid support.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a controlled power and temperature (e.g., 85°C) for a short duration (typically 5-10 minutes).[1]
-
Work-up and Purification: After cooling, the product is extracted from the solid support using a suitable organic solvent (e.g., ethanol). The solvent is then evaporated under reduced pressure, and the crude product is purified by recrystallization.
Data Summary:
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| Phenyl | 5-10 | 88-95 |
| 4-Chlorophenyl | 5-10 | 92 |
| 4-Methoxyphenyl | 5-10 | 95 |
| 2-Nitrophenyl | 5-10 | 89 |
Table 1: Representative yields for microwave-assisted synthesis of 2-substituted benzothiazoles.[1]
Workflow Diagram:
Figure 2: Workflow for microwave-assisted benzothiazole synthesis.
Methodology 2: Ultrasound-Assisted Green Synthesis
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. The formation, growth, and collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to enhanced reaction rates.[1][10]
Application Note: Catalyst-Free, Ultrasound-Assisted Synthesis in Water
This protocol details an environmentally friendly synthesis of 2-substituted benzothiazoles using ultrasound irradiation in water, a benign and readily available solvent. The absence of a catalyst simplifies the work-up procedure.
Experimental Protocol:
-
Reactant Mixture: In a suitable reaction vessel, 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) are suspended in water.
-
Ultrasonic Irradiation: The reaction mixture is irradiated in an ultrasonic bath at a specific frequency (e.g., 35 kHz) and temperature (e.g., room temperature) for a specified duration (typically 85-115 minutes).[1]
-
Product Isolation: Upon completion of the reaction (monitored by TLC), the solid product is isolated by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent like ethanol.
Data Summary:
| Aldehyde Substituent | Reaction Time (min) | Yield (%) |
| Phenyl | 85-115 | 83-91 |
| 4-Nitrophenyl | 85-115 | 90 |
| 4-Hydroxyphenyl | 85-115 | 88 |
| 2-Chlorophenyl | 85-115 | 85 |
Table 2: Representative yields for ultrasound-assisted synthesis of 2-substituted benzothiazoles.[1]
Workflow Diagram:
Figure 3: Workflow for ultrasound-assisted benzothiazole synthesis.
Methodology 3: Catalyst- and Solvent-Free Synthesis (Melt Reaction)
Eliminating both catalysts and solvents represents a significant step towards a truly green synthetic process.[4] This can be achieved through melt reactions, where the reactants are heated together in the absence of any medium.
Application Note: Melt Reaction for 2-Arylbenzothiazoles
This protocol outlines the synthesis of 2-arylbenzothiazoles via a simple melt reaction, relying on atmospheric oxygen as the oxidant.[4] This method is particularly attractive for its simplicity and minimal waste generation.
Experimental Protocol:
-
Reactant Grinding: 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) are placed in a mortar and ground together with a pestle until a doughy mixture is formed.[4]
-
Heating: The mixture is then transferred to a reaction vessel and heated to a specific temperature (typically in the range of 80-120°C) for a defined period (30-90 minutes). The reaction progress can be monitored by TLC.
-
Cooling and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solidified product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary:
| Aldehyde Substituent | Temperature (°C) | Time (min) | Yield (%) |
| 4-Chlorophenyl | 80 | 30 | 95 |
| 4-Nitrophenyl | 120 | 45 | 92 |
| 4-Methoxyphenyl | 90 | 60 | 90 |
| 2-Furyl | 100 | 90 | 97 |
Table 3: Representative yields for catalyst- and solvent-free melt synthesis.[4]
Reaction Logic Diagram:
Figure 4: Logical flow of the melt reaction synthesis.
Conclusion and Future Perspectives
The green synthesis of 2-substituted benzothiazoles is a rapidly evolving field, driven by the need for sustainable chemical manufacturing. The methodologies presented here—microwave-assisted, ultrasound-promoted, and catalyst-free melt reactions—offer significant advantages over traditional synthetic routes in terms of reduced reaction times, energy consumption, and waste generation. For researchers and professionals in drug development, the adoption of these green protocols not only aligns with environmental stewardship but also offers practical benefits in terms of efficiency and cost-effectiveness. Future research will likely focus on the development of even more benign catalysts, the use of renewable starting materials, and the application of flow chemistry to further enhance the sustainability of benzothiazole synthesis.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules, 29(3), 704. [Link]
-
Metal- and Base-Free, Aerobic Photoredox Catalysis with Riboflavin to Synthesize 2-Substituted Benzothiazoles. (2022). Molecules, 27(19), 6649. [Link]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega, 5(22), 13257–13266. [Link]
-
Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. (2021). Polycyclic Aromatic Compounds, 1-13. [Link]
-
Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1239-1243. [Link]
-
Solvent- and catalyst-free synthesis of 2-aryl(heteroaryl)-substituted benzothiazoles. (2014). International Letters of Chemistry, Physics and Astronomy, 18, 56-62. [Link]
-
One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles Modified with Serine Supported Cu (I) Iodide. (2023). Nanomaterials Chemistry, 1(1). [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1686. [Link]
-
Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. (2025). ACS Omega. [Link]
-
Catalyst-free facile synthesis of 2-substituted benzothiazoles. (2013). Green Chemistry, 15(10), 2685-2689. [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). Anais da Academia Brasileira de Ciências, 95(1). [Link]
-
GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. (2023). Journal of Advanced Zoology, 44(S-4), 501-507. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Semantic Scholar. [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 133-142. [Link]
-
Proposed mechanism for the synthesis of benzothiazole derivatives via... (2023). ResearchGate. [Link]
-
A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023). International Journal of Creative Research Thoughts, 11(4). [Link]
-
Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. (2012). Molecules, 17(10), 12266-12274. [Link]
-
Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. (2018). Preprints. [Link]
-
Recent Advances in the Development of Greener Methodologies for the Synthesis of Benzothiazoles. (2025). Current Green Chemistry, 12. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2014). ResearchGate. [Link]
-
Ultrasound mediated chemical synthesis of 2-aryl substituted benzothiazoles derivatives using merrifield resin supported ionic liquid as organocatalyst. (2025). ResearchGate. [Link]
-
Synthesis of 2-Arylbenzothiazoles by Copper-Catalyzed One-Pot Three-Component Reactions in Water. (2015). ResearchGate. [Link]
-
Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives Mangesh S. Ghodke , Anna Pratima G. Nikalje. (2018). Sciforum. [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2017). RSC Advances, 7(63), 39867-39889. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). Molecules, 24(1), 166. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(12), 2821. [Link]
-
Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. (2013). Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. airo.co.in [airo.co.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
In vitro cytotoxicity assay method for nitro-benzothiazole compounds
Application Note: In Vitro Cytotoxicity Profiling of Nitro-Benzothiazole Compounds
Executive Summary
Nitro-benzothiazole (NBT) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial and anticancer activities. However, their physicochemical properties—specifically high lipophilicity and the redox-active nitro group—introduce systemic errors in standard colorimetric assays.
This guide details the Sulforhodamine B (SRB) assay as the primary validated method for NBTs, replacing the error-prone MTT assay. It also provides a secondary protocol using ATP bioluminescence for high-sensitivity applications.
Critical Technical Challenges
Before initiating biological assays, researchers must address two specific failure modes associated with NBTs:
A. The "False Viability" Paradox (MTT Interference)
-
Mechanism: NBTs contain electron-withdrawing nitro groups (
). In cellular environments, these can be reduced to amines or hydroxylamines by cytosolic nitroreductases or the assay reagents themselves. -
Impact: This reduction mimics the conversion of MTT tetrazolium to formazan, creating a false signal of metabolic activity even in dead cells. Additionally, many NBTs are yellow/orange, absorbing light at 400–500 nm, which overlaps with the readout spectra of MTT/MTS assays.
-
Solution: Avoid metabolic reduction assays (MTT/MTS/XTT). Use SRB (measures total protein mass) or ATP Luminescence (chemical reaction independent of compound color).
B. Aqueous Precipitation ("Crashing Out")
-
Mechanism: The benzothiazole core is highly planar and hydrophobic. Direct dilution from high-concentration DMSO stocks into aqueous media often causes immediate, microscopic precipitation that is invisible to the naked eye but skews dose-response curves.
-
Solution: Use the Intermediate Dilution Method (detailed below).
Compound Management & Solubilization
Standard: Final DMSO concentration on cells must be
Workflow: The Intermediate Dilution Method
Do not dilute directly from 10 mM stock to culture media.
Caption: Step-down dilution strategy ensures compound remains solubilized before contacting cells.
-
Master Stock: Dissolve NBT powder in anhydrous DMSO to 20–50 mM. Sonicate at 37°C if necessary.
-
Intermediate Plate: Perform all serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO .
-
Working Solution: Transfer 1
L of the Intermediate solution into 199 L of pre-warmed culture media (1:200 dilution). Mix vigorously immediately. -
Assay Dosing: Add this Working Solution to your cells.
Protocol A: Sulforhodamine B (SRB) Assay
Status: Gold Standard (NCI-60 Methodology) Why: Measures total protein content.[2][3] The signal is independent of mitochondrial redox state and the wash steps remove colored NBT compounds.
Reagents Required
-
Fixative: 50% (w/v) Trichloroacetic Acid (TCA) in
. Store at 4°C. -
Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.
-
Solubilization Base: 10 mM Tris base (pH 10.5).
Step-by-Step Workflow
-
Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add NBT compounds using the dilution method above. Incubate for 48–72h.[6]
-
Fixation (Critical Step):
-
Do not remove media. Gently layer 50
L of cold 50% TCA directly on top of the 100 L culture media (Final TCA 10%).[5] -
Incubate at 4°C for 1 hour . (Low temp promotes protein precipitation).
-
-
Washing:
-
Discard supernatant in sink.
-
Wash plates 4x with slow-running tap water.
-
Air Dry completely at room temperature (plates can be stored indefinitely at this stage).
-
-
Staining:
-
Add 100
L 0.4% SRB solution. -
Incubate 15–30 mins at Room Temp (protect from strong light).
-
-
Destaining:
-
Wash 4x with 1% Acetic Acid to remove unbound dye.[2]
-
Air dry until no moisture is visible.
-
-
Solubilization & Reading:
-
Add 200
L 10 mM Tris Base . -
Shake on orbital shaker for 10 mins.
-
Read Absorbance (OD) at 510 nm .
-
Protocol B: ATP Bioluminescence (CellTiter-Glo)
Status: High Sensitivity / Low Compound Requirement Why: Avoids optical interference entirely (luminescence readout) and requires very little compound.
Reagents Required
-
Promega CellTiter-Glo® (or equivalent ATP-luciferase reagent).
-
Opaque-walled white 96-well plates (essential to prevent light bleed).
Step-by-Step Workflow
-
Preparation: Thaw CellTiter-Glo buffer and substrate. Mix and equilibrate to Room Temperature (RT).
-
Treatment: Treat cells with NBT compounds in opaque white plates (100
L volume). Incubate 48h. -
Equilibration: Remove assay plate from incubator and let stand at RT for 30 mins.
-
Note: This prevents temperature gradients from affecting the luciferase reaction rate.
-
-
Lysis & Reaction:
-
Add 100
L of CellTiter-Glo reagent (1:1 ratio with media).[7] -
Orbitally shake for 2 mins (induces cell lysis).
-
-
Stabilization: Incubate at RT for 10 mins to stabilize the luminescent signal.
-
Reading: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Data Analysis & Interpretation
Calculating % Growth Inhibition
For the SRB assay, calculate percentage growth relative to controls:
- : Absorbance of well with NBT compound.
- : Media only (no cells).
- : Cells + DMSO vehicle.
Decision Matrix: Validating Your Result
Caption: Troubleshooting logic for irregular dose-response curves.
References
-
National Cancer Institute (NCI). NCI-60 Screening Methodology: Sulforhodamine B (SRB) Assay.[3][8] Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Stockert, J. C., et al. (2018). Assays for Viability: A Review. Acta Histochemica. (Discusses tetrazolium reduction errors by nitro compounds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. promega.com [promega.com]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 6-Methoxy-2-(4-nitrophenyl) benzothiazole stock solution for cell culture
Application Note: Preparation and Optimization of 6-Methoxy-2-(4-nitrophenyl) benzothiazole Stock Solutions for Cell Culture
Executive Summary & Scientific Context
This compound (CAS: 43036-14-2) is a lipophilic small molecule belonging to the benzothiazole pharmacophore class. Derivatives of this scaffold are frequently utilized as
The Challenge: Like many benzothiazoles, this compound exhibits high lipophilicity (LogP ~4.1) and negligible aqueous solubility (<1 mg/mL).[1] The primary failure mode in cell culture applications is compound precipitation upon dilution into aqueous growth media ("crashing out"), leading to inconsistent dosing and false-negative results. Furthermore, the use of organic co-solvents (DMSO) must be strictly controlled to prevent solvent-induced cytotoxicity.
This guide provides a validated protocol to solubilize, sterilize, and deliver this compound to cells while maintaining biological integrity.
Physicochemical Profile
| Property | Data | Relevance |
| Formula | Stoichiometry calculations | |
| Molecular Weight | 286.31 g/mol | Mass-to-Molarity conversion |
| Appearance | Yellowish Solid | Visual QC (purity check) |
| Solubility (Water) | Insoluble | Requires organic solvent carrier |
| Solubility (DMSO) | ~10–50 mM | Ideal for stock solution |
| LogP | ~4.1 | High membrane permeability; high precipitation risk |
Protocol A: Preparation of Primary Stock Solution (10 mM)
Objective: Create a stable, sterile, high-concentration master stock.
Reagents & Equipment
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).
-
Filtration: 0.22 µm PTFE or Nylon syringe filter .
-
Critical Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves CA, contaminating your sample.
-
-
Vials: Amber glass vials (preferred) or polypropylene cryovials.
Step-by-Step Methodology
-
Molarity Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Weighing:
-
Weigh ~2.86 mg of the solid into a sterile microcentrifuge tube.
-
Note: Due to static electricity often affecting benzothiazole powders, use an antistatic gun if available, or weigh directly into the tared vial.
-
-
Dissolution:
-
Add 1.0 mL of sterile DMSO.
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear and yellow.
-
-
Sterilization (The "Lossless" Technique):
-
Draw the solution into a 1 mL syringe.
-
Attach a 0.22 µm PTFE/Nylon filter .
-
Filter into a sterile amber vial.
-
Rationale: Filtering after dissolution ensures sterility. However, some compound may be lost to filter binding. For precise IC50s, measure the post-filtration concentration via UV-Vis absorbance if possible.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).
-
Protocol B: Serial Dilution & Cell Treatment (The "1000x" Method)
Objective: Dilute the stock into culture media without precipitation while keeping DMSO concentration <0.1%.
The "Shock" Problem: Adding 10 mM DMSO stock directly to media often causes immediate precipitation. The Solution: Perform all serial dilutions in 100% DMSO first, then make a single 1:1000 dilution into the media.
Workflow Diagram
Figure 1: The "Solvent Phase" dilution strategy prevents precipitation by maintaining solubility until the final high-dilution step.
Procedure
-
Prepare 1000x Concentrates:
-
If your final target in the well is 10 µM , prepare a 10 mM working solution in DMSO.
-
If your final target is 1 µM , prepare a 1 mM working solution in DMSO (dilute the master stock 1:10 with DMSO).
-
-
The 1:1000 Spike:
-
Prepare your cell culture media (pre-warmed to 37°C).
-
Add 1 µL of the 1000x DMSO working solution per 1 mL of media.
-
Mix immediately by pipetting up and down. Do not let the DMSO droplet sit on the surface.
-
-
Final Composition:
Quality Control & Self-Validation
To ensure your data is trustworthy, perform these two checks:
Check 1: The Crystal Test (Microscopy)
Before adding to cells, place the media-containing compound under a phase-contrast microscope (10x or 20x objective).
-
Pass: Solution appears clear; no dark specks or needles.
-
Fail: Visible crystals or "oily" droplets.
-
Remedy: Reduce concentration or use a carrier protein (e.g., supplement media with 10% FBS before adding the compound; albumin binds lipophiles and aids solubility).
-
Check 2: Absorbance Verification
Benzothiazoles absorb UV/Vis light.
-
Dilute stock to 50 µM in ethanol or DMSO.
-
Measure Absorbance (peak likely near 300–350 nm).
-
Calculate concentration using Beer-Lambert Law (
). This confirms your weighing and filtering steps didn't result in massive loss.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | "Shock" dilution; Concentration > Solubility limit | 1. Warm media to 37°C before addition.2. Vortex media while adding the DMSO stock.3. Lower final concentration. |
| Cell Death in Vehicle Control | DMSO Toxicity | Ensure final DMSO is <0.5% (ideally 0.1%).[4][5][6][7][8] Use a "Media Only" control vs "Media + DMSO" control to isolate solvent effects. |
| Filter Clogged | Incompatible membrane | STOP. You likely used Cellulose Acetate. Switch to PTFE or Nylon.[8][9] |
| Inconsistent IC50 | Compound adhering to plastic | Benzothiazoles are sticky. Use low-binding plasticware or glass-coated plates if available. |
References
-
BenchChem. (2025).[6] An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. Link
-
ATCC. (n.d.). DMSO Toxicity and Handling in Cell Culture. American Type Culture Collection Technical Guides. Link
-
Cytiva. (2024). DMSO-Safe Acrodisc™ Syringe Filter Compatibility Guide. Link
-
MedChemExpress. (2024). Compound Handling Instructions: Preparation of Stock Solutions. Link
-
National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO. PMC Articles. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 43036-14-2 | this compound - Synblock [synblock.com]
- 3. siquimia.com [siquimia.com]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 2-(4-Nitrophenyl)benzothiazoles
Abstract & Introduction
The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and anti-inflammatory properties. Specifically, 2-(4-nitrophenyl)benzothiazole serves as a critical intermediate for synthesizing amino-substituted derivatives used in radiopharmaceuticals and fluorescent probes.
Traditional thermal synthesis (condensation of 2-aminothiophenol with 4-nitrobenzaldehyde) often suffers from prolonged reaction times (4–8 hours), harsh solvents (DMF, DMSO), and tedious workups.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, we achieve:
-
Reaction Time Reduction: From hours to <10 minutes.
-
Green Chemistry Compliance: Solvent-free or benign solvent (Glycerol/Ethanol) protocols.
-
Yield Improvement: Enhancement from ~60% to >90% through suppression of side reactions.
Reaction Mechanism
The formation of the benzothiazole ring proceeds through a condensation-cyclization-oxidation sequence.[1] Under microwave irradiation, the dipolar polarization of the reagents (particularly the polar aldehyde and thiol) accelerates the rate-determining steps.
Mechanistic Pathway[2][3][4][5][6]
-
Condensation: Nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of 4-nitrobenzaldehyde forms a Schiff base (Imine intermediate).
-
Cyclization: Intramolecular nucleophilic attack by the thiol group on the imine carbon forms the benzothiazoline ring.
-
Aromatization: Oxidative dehydrogenation (often air-mediated or facilitated by the nitro group's electron-withdrawing nature) yields the final 2-(4-nitrophenyl)benzothiazole.
Caption: Step-wise mechanism of benzothiazole formation accelerated by microwave dielectric heating.
Equipment & Materials
Required Instrumentation[1][4][5][6][7][8]
-
Microwave Reactor: Monomode reactor (e.g., CEM Discover or Anton Paar Monowave) is preferred for reproducibility and pressure control. Multimode ovens (modified domestic) are acceptable but require careful "hotspot" management.
-
Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK/Teflon pressure caps.
-
Temperature Monitoring: IR sensor (external) or Fiber optic probe (internal).
Reagents
-
Reactant A: 2-Aminothiophenol (99%, liquid, foul-smelling – handle in hood).
-
Reactant B: 4-Nitrobenzaldehyde (98%, solid).
-
Catalyst (Protocol B): Citric Acid or p-Toluenesulfonic acid (p-TSA).
-
Solvent (Optional): Glycerol (Green solvent) or Ethanol.
Experimental Protocols
We present two validated protocols: a Green/Solvent-Free method and a Catalyst-Accelerated method.
Protocol A: Solvent-Free / Glycerol-Mediated (Greenest)
Best for: High purity requirements and environmental compliance.
-
Stoichiometry: Mix 2-aminothiophenol (1.0 mmol, 125 mg) and 4-nitrobenzaldehyde (1.0 mmol, 151 mg) in a 10 mL microwave vial.
-
Solvent/Medium: Add 0.5 mL of Glycerol . (Glycerol acts as an efficient microwave absorber and energy transfer medium).
-
Mixing: Vortex for 30 seconds to ensure a homogeneous suspension.
-
Irradiation:
-
Mode: Dynamic Power (maintain temperature).
-
Temp: 100°C.
-
Hold Time: 5 minutes.
-
Stirring: High (magnetic stir bar).
-
-
Workup:
-
Cool the vial to room temperature (compressed air cooling).
-
Pour the mixture into ice-cold water (20 mL) .
-
The glycerol dissolves, leaving the product as a yellow precipitate.
-
-
Purification: Filter the solid, wash with water (3 x 10 mL), and recrystallize from hot ethanol.
Protocol B: Solid Acid Catalyzed (Citric Acid)
Best for: Difficult substrates or scaling up.
-
Stoichiometry: Mix 2-aminothiophenol (1.0 mmol) , 4-nitrobenzaldehyde (1.0 mmol) , and Citric Acid (5 mol%, ~10 mg) .
-
Mixing: Grind the solids together in a mortar/pestle briefly if using a solvent-free approach, or dissolve in 1 mL Ethanol.
-
Irradiation:
-
Power: 150 W (Max).
-
Temp: 80°C.
-
Time: 3–4 minutes.
-
-
Workup:
-
Cool to RT.
-
Add cold water.[2] The citric acid is water-soluble.
-
Filter the crude solid.
-
-
Purification: Recrystallization from Ethanol/Water (9:1).
Workflow Visualization
Caption: Operational workflow for the microwave-assisted synthesis and purification.
Results & Characterization
Optimization Data (Typical)
The following table summarizes the efficiency of MW irradiation vs. Conventional Heating (Oil Bath).
| Parameter | Conventional Heating | Microwave (Protocol A) | Microwave (Protocol B) |
| Temperature | Reflux (Ethanol, 78°C) | 100°C | 80°C |
| Time | 4 – 6 Hours | 5 Minutes | 3 Minutes |
| Catalyst | None / Acid | Glycerol (Medium) | Citric Acid |
| Yield | 65 – 75% | 92% | 94% |
| E-Factor | High (Solvent Waste) | Low (Water wash only) | Low |
Analytical Validation
-
Appearance: Pale yellow to yellow crystalline solid.
-
Melting Point: 222–224 °C (Lit. 222–224 °C [3]).
-
FT-IR (KBr, cm⁻¹):
-
3050 (C-H aromatic).
-
1610 (C=N stretch, benzothiazole ring).
-
1520, 1345 (NO₂ asymmetric/symmetric stretch).
-
Absence of 3400-3200 (NH/NH₂ stretch) and 2500 (SH stretch), confirming cyclization.
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.40 (d, 2H, J=8.8 Hz, protons ortho to NO₂).
-
δ 8.30 (d, 2H, J=8.8 Hz, protons ortho to benzothiazole).
-
δ 8.15 (d, 1H, benzothiazole H-4).[3]
-
δ 8.05 (d, 1H, benzothiazole H-7).
-
δ 7.50-7.60 (m, 2H, benzothiazole H-5, H-6).
-
Troubleshooting & Safety
Troubleshooting Guide
-
Issue: Charring/Blackening.
-
Cause: "Hotspots" in multimode ovens or excessive power density.
-
Solution: Use a solvent with high thermal mass (Glycerol) or reduce power. Ensure vigorous stirring.
-
-
Issue: Low Yield/Incomplete Conversion.
-
Cause: Oxidation step is slow.
-
Solution: Ensure the reaction vessel is not purged with inert gas (air aids aromatization) or add a mild oxidant.
-
-
Issue: Pressure Buildup.
-
Cause: Decomposition of nitro-aldehyde at high temps (>140°C).
-
Solution: Keep T < 110°C. Use a dedicated pressure-relief vessel.
-
Safety Protocols
-
2-Aminothiophenol: Toxic and sensitizer. Handle in a fume hood.
-
Nitro Compounds: Potentially explosive at high temperatures/pressures. Do not exceed the vessel's pressure rating (typically 20 bar).
-
Microwave Safety: Never heat sealed standard glassware (e.g., volumetric flasks) in a microwave. Use certified pressure vials.
References
-
Ranu, B. C., Jana, R., & Dey, S. S. (2004).[4][5] An Efficient and Green Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid, [pmIm]Br under Microwave Irradiation. Chemistry Letters, 33(3), 274–275.[5] Link
-
Rawal, M. K., et al. (2010). Microwave Assisted Solvent Free Synthesis of Some Substituted Benzothiazoles Over Zeolite. International Journal of Chemical Sciences, 8(2), 943-950. Link
-
Maleki, B., et al. (2017). Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives. Chemical Science Review and Letters, 6(22), 1156-1164.[6] Link
-
Chung, P. Y., et al. (2012).[5] L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 291-296. Link
-
Gupta, M., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(2), 143-146. Link
Sources
- 1. scielo.br [scielo.br]
- 2. ajrconline.org [ajrconline.org]
- 3. ias.ac.in [ias.ac.in]
- 4. An Efficient and Green Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid, [pmIm]Br under Microwave Irradiation [organic-chemistry.org]
- 5. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 6. chesci.com [chesci.com]
Troubleshooting & Optimization
Troubleshooting low yield in condensation of 2-amino-6-methoxybenzothiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-amino-6-methoxybenzothiazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its condensation synthesis, with a primary focus on troubleshooting and optimizing reaction yields. As your virtual application scientist, I will walk you through the causality behind experimental choices, ensuring that each step is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Section 1: The Basics of the Reaction
Q1: What is the general mechanism for the condensation synthesis of 2-aminobenzothiazoles?
A1: The synthesis of a 2-aminobenzothiazole ring system is a cornerstone of heterocyclic chemistry. While multiple pathways exist, a prevalent and industrially relevant method is the oxidative cyclization of an N-arylthiourea. For 2-amino-6-methoxybenzothiazole, this involves the cyclization of 4-methoxyphenylthiourea.
The generally accepted mechanism proceeds as follows:
-
Protonation: The thiourea is protonated in a strong acid, typically sulfuric acid.
-
Electrophilic Attack: An electrophilic agent, often generated in situ from a bromine source (e.g., NH₄Br, HBr), attacks the electron-rich aromatic ring of the 4-methoxyphenylthiourea.
-
Intramolecular Cyclization: The sulfur atom of the thiourea moiety performs a nucleophilic attack on the activated ring, leading to the formation of the five-membered thiazole ring.
-
Aromatization: A final dehydration and tautomerization step results in the stable, aromatic 2-aminobenzothiazole product.[1]
This process is a classic example of electrophilic aromatic substitution followed by an intramolecular condensation.
Section 2: Troubleshooting Low Yield - Starting Materials & Reagents
Q2: My yield is consistently low, and I suspect my starting materials. What are the most common issues with reagents?
A2: This is the most critical area to investigate first. The quality of your starting materials is paramount. Low yields can often be traced back to reagent degradation or impurities.
| Potential Cause | Recommended Solutions & Explanations |
| Degradation of Arylthiourea Precursor | The 4-methoxyphenylthiourea precursor can degrade over time. Ensure it is a dry, free-flowing powder. Check its purity by melting point or NMR spectroscopy before use. |
| Moisture in Reaction | The use of concentrated sulfuric acid is common in this synthesis, which is highly hygroscopic.[1] Any excess water introduced can dilute the acid, altering the reaction conditions and potentially hydrolyzing intermediates. Always use dry glassware and high-purity, anhydrous solvents and reagents where applicable. |
| Poor Quality of Bromine Source | If using a bromide salt or HBr as a catalyst, ensure it has not been contaminated. Aqueous solutions of these reagents should be clear and free of precipitates.[1] |
| Impure Acid Catalyst | The grade of sulfuric acid used can impact the reaction. Use a high-purity grade (e.g., 98% or fuming) to ensure consistent and potent catalytic activity. |
Q3: I am attempting a different route using 2-amino-5-methoxythiophenol. Why is this precursor so problematic?
A3: 2-Aminothiophenols are notoriously unstable and highly susceptible to oxidation.[2][3] The thiol group (-SH) can readily oxidize to form a disulfide (-S-S-) bond, linking two molecules together. This disulfide byproduct cannot participate in the desired intramolecular cyclization, directly reducing your theoretical yield.
Expert Insight:
-
Handling: Always handle 2-aminothiophenol derivatives under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere.
-
Purification: If you suspect oxidation, consider purifying the aminothiophenol by distillation or recrystallization immediately before use.
-
Visual Cue: A pure aminothiophenol is often a colorless or pale yellow oil or solid. A darker yellow, orange, or brown color can indicate significant oxidation.
Section 3: Troubleshooting Low Yield - Reaction Conditions
Q4: How critical are temperature and reaction time for this condensation?
A4: Temperature and time are deeply interconnected and represent a critical optimization axis. There is a fine balance between ensuring the reaction proceeds to completion and minimizing the formation of degradation products or side reactions.
-
Insufficient Heat/Time: The cyclization step has an activation energy barrier. If the temperature is too low or the reaction time too short, you will likely see a significant amount of unreacted starting material.[2]
-
Excessive Heat/Time: Overheating can lead to charring, sulfonation of the aromatic ring (especially with strong sulfuric acid), or other side reactions, resulting in a complex mixture and a dark-colored crude product that is difficult to purify.[3]
Protocol for Optimization: Thin-Layer Chromatography (TLC) is your most effective tool for monitoring the reaction's progress.[2][3]
-
Set up the reaction at a literature-recommended temperature (e.g., 25-30°C for the arylthiourea/H₂SO₄/Br⁻ method).[1]
-
Every 30-60 minutes, carefully quench a small aliquot of the reaction mixture and spot it on a TLC plate alongside your starting material.
-
Observe the consumption of the starting material and the appearance of the product spot.
-
The reaction is complete when the starting material spot is faint or absent. If the reaction stalls, consider a gradual increase in temperature (e.g., in 5-10°C increments).
Q5: My reaction mixture turns very dark, and the final product is difficult to purify. What's causing this?
A5: A dark reaction mixture is a common indicator of side reactions or product degradation.
Caption: Decision tree for diagnosing dark reaction mixtures.
Causality Explained:
-
Overheating: As discussed in Q4, excessive heat can cause decomposition.[3]
-
Oxidation: If using an aminothiophenol precursor, oxidation can produce colored byproducts. Running the reaction under an inert atmosphere is a key preventative measure.[3]
-
Aggressive Reagent Addition: Adding reagents too quickly, especially the bromine source or the arylthiourea to concentrated acid, can create localized "hot spots" that lead to decomposition. Slow, controlled addition with efficient stirring is crucial.
Section 4: Troubleshooting Low Yield - Work-up & Purification
Q6: I see a good product spot on TLC, but my isolated yield after work-up is poor. Where could I be losing my product?
A6: Product loss during work-up and purification is a frequent and frustrating issue. The key is to understand the chemical properties of your product, 2-amino-6-methoxybenzothiazole.
Experimental Workflow & Potential Loss Points
Caption: Synthesis workflow highlighting product loss points.
Troubleshooting Steps:
-
Neutralization pH: 2-amino-6-methoxybenzothiazole is a basic compound due to its amino group. When quenching the acidic reaction mixture, you must neutralize it to precipitate the free base. A common procedure involves adjusting the pH to ~8.[1] If the solution remains too acidic, your product will stay dissolved as a protonated salt. Conversely, a highly basic solution can sometimes cause other issues. Use a pH meter or pH paper for accuracy.
-
Filtrate Check: After filtering your crude product, take the filtrate and spot it on a TLC plate. If you see a strong product spot, it means your product has significant solubility in the aqueous mixture, and precipitation was incomplete. You may need to extract the filtrate with an organic solvent like ethyl acetate or dichloromethane to recover the remaining product.
-
Purification Method:
-
Recrystallization: This is often the preferred method. A common solvent system is ethanol/water.[3] If your product is an oil, try triturating (grinding the oil with a non-polar solvent like hexane or pentane) to induce crystallization.[3]
-
Column Chromatography: This can be effective but may also lead to yield loss if the product streaks or adheres strongly to the silica gel. Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) and don't overload the column.[3]
-
Reference Protocols
Protocol 1: Synthesis via Oxidative Cyclization of 4-Methoxyphenylthiourea
This protocol is adapted from established industrial methods and provides a high-yield pathway.[1]
Materials:
-
4-methoxyphenylthiourea
-
Concentrated Sulfuric Acid (100%)
-
40% Ammonium Bromide (NH₄Br) solution
-
33% Sodium Hydroxide (NaOH) solution
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add 290 g of 100% H₂SO₄.
-
Reagent Addition: While stirring and maintaining the temperature between 20-25°C, slowly add 100 g of 4-methoxyphenylthiourea in portions over 30 minutes.
-
Catalyst Addition: Over the course of three hours, continuously add 30 g of a 40% NH₄Br solution, ensuring the temperature does not exceed 30°C.
-
Work-up - Quenching: Slowly pour the reaction solution into 1,200 g of water with vigorous stirring.
-
Work-up - Neutralization: Heat the diluted mixture to 50°C and clarify by filtration if necessary. Adjust the pH to 8 with a 33% NaOH solution.
-
Isolation: Stir the resulting slurry for 30 minutes at 40°C. Collect the precipitated product by suction filtration.
-
Purification: Wash the filter cake thoroughly with water until free of sulfate ions, then dry. The product can be further purified by recrystallization from benzene or an ethanol/water mixture.[4]
Expected Yield: ~94%[1]
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.
- BenchChem. (n.d.). How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol.
- Guo, J., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
- Google Patents. (1994). US5374737A - Process for the preparation of 2-aminobenzothiazoles.
- IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
- Toya, Y., et al. (1992). A Convenient Synthetic Method of 2-Cyano-6-methoxybenzothiazole, –A Key Intermediate for the Synthesis of Firefly Luciferin. Bulletin of the Chemical Society of Japan, 65(2), 392-395.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023).
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link].
- Elderfield, R. C., & Short, F. W. (1947). Derivatives of 2-Amino-6-methoxybenzothiazole. Journal of Organic Chemistry, 12(4), 547-550.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methoxybenzothiazole 98%. Product Page.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methoxybenzothiazole 98% 1747-60-0. Product Page.
- Khan, I., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 21(9), 1188.
- Khalil, A. M., et al. (2021). Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Egyptian Journal of Chemistry, 63(10), 3891-3901.
- Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1699.
- ResearchGate. (n.d.).
- Ramirez-Prada, J., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2329.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methoxybenzothiazole 98% 1747-60-0. Product Page.
- Nottingham ePrints. (n.d.).
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Pharmaceuticals, 14(11), 1106.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-Aminobenzothiazole in the Synthesis of Heterocyclic Compounds.
- Google Patents. (1949).
- Zhang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1699.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
- Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI.
- Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry, 60, 138-146.
Sources
Preventing fluorescence quenching of benzothiazole probes in cell media
Topic: Preventing Fluorescence Quenching in Cell Media
Audience: Researchers, Senior Scientists, Drug Discovery Leads Status: Active | Last Updated: February 25, 2026
Introduction: Why is my signal disappearing?
Benzothiazole-based probes (e.g., Thioflavin T derivatives, ESIPT sensors, and cyanine-benzothiazole hybrids) are powerful tools for sensing amyloid aggregation, specific ions, or enzymatic activity. However, they are notoriously unstable in standard cell culture environments.
Users frequently report "quenching" , but in 90% of cases, the fluorescence is not being quenched by a collisional mechanism. Instead, the signal is being sequestered by serum proteins , attenuated by media additives , or disrupted by water interference (ESIPT failure).
This guide deconstructs these failure modes and provides a self-validating protocol to restore signal integrity.
Module 1: The Albumin Sequestration Effect
The Symptom: You observe high background fluorescence in the media or a complete loss of intracellular signal, despite using a high concentration of the probe.
The Mechanism: Benzothiazole cores are highly hydrophobic. Serum albumin (BSA in research, HSA in clinical samples) acts as a "molecular sponge." It contains high-affinity hydrophobic pockets (primarily Sudlow Site II) that bind benzothiazole derivatives.
-
Sequestration: Albumin binds the probe before it can enter the cell.
-
Static Quenching/Alteration: Upon binding, the probe’s fluorescence is often altered. For ESIPT probes, the hydrophobic pocket may force the molecule into a rigid conformation that does not emit at the expected wavelength, effectively "quenching" the specific signal you are looking for.
Troubleshooting Protocol: Serum-Free Loading Window
| Step | Action | Scientific Rationale |
| 1 | Wash Cells | Rinse cells 2x with pre-warmed HBSS or PBS (pH 7.4). Removes residual serum albumin from the cell surface. |
| 2 | Prepare Loading Buffer | Use Opti-MEM or Live Cell Imaging Solution (LCIS) . Critical: Do NOT use DMEM + 10% FBS for loading. |
| 3 | Pulse Load | Incubate cells with the probe in serum-free buffer for 15–45 mins (probe dependent). |
| 4 | Chase (Optional) | If long-term imaging is required, remove loading buffer and replace with complete media (with serum) only after the probe has internalized. |
Q: Can I just increase the probe concentration to overwhelm the albumin? A: No. This increases background noise and toxicity. Albumin is present at ~600 µM in serum; you cannot out-compete it with µM levels of probe. You must remove the albumin during the loading phase.
Module 2: The Water Problem (ESIPT Failure & ACQ)
The Symptom: The probe works in DMSO/Ethanol but is non-fluorescent or shifts color (e.g., Red
The Mechanism:
-
ESIPT Disruption: Many benzothiazoles rely on Excited-State Intramolecular Proton Transfer (ESIPT) .[1] This requires an intramolecular hydrogen bond. In aqueous media, water molecules form intermolecular hydrogen bonds with the probe, breaking the internal cycle. This stops the proton transfer, reverting the emission to the "Enol" form (short wavelength/UV) rather than the "Keto" form (visible/long wavelength).
-
ACQ (Aggregation-Caused Quenching): Hydrophobic probes cluster together in water. The
- stacking dissipates excited energy non-radiatively (heat), killing the fluorescence.
Troubleshooting Protocol: The Pluronic Dispersion Method
To prevent ACQ and facilitate membrane transport without water interference, you must use a dispersing agent.
The "Pluronic F-127" Protocol:
-
Stock: Dissolve probe in anhydrous DMSO (1–5 mM).
-
Surfactant Mix: Mix equal volumes of Probe Stock and 20% Pluronic F-127 in DMSO .
-
Note: Pluronic F-127 encapsulates the hydrophobic dye, preventing aggregation in the aqueous phase.
-
-
Final Dilution: Dilute this mixture into the serum-free loading buffer (final Pluronic conc.
0.1%).[2][3][4][5][6]
Module 3: Optical Interference (The Inner Filter Effect)
The Symptom: Signal is weak, particularly for green/yellow emitting probes (500–600 nm).
The Mechanism: Phenol Red, the pH indicator in standard media, acts as an Inner Filter . It absorbs light strongly between 400–600 nm.
-
Excitation Filter: Phenol red absorbs the excitation light before it hits your probe.
-
Emission Filter: Phenol red re-absorbs the light emitted by your probe.
Data: Impact of Phenol Red on Signal Intensity
| Media Type | Phenol Red Status | Relative Fluorescence (Benzothiazole @ 520nm) |
| DMEM (Standard) | Present | 45% (High Attenuation) |
| DMEM (Clear) | Absent | 100% (Baseline) |
| PBS | Absent | 98% |
Corrective Action: Always use Phenol Red-Free media for the imaging step.
Visualizing the Failure Modes
The following diagram illustrates the three primary pathways that lead to signal loss (Quenching) versus the successful pathway (Signal Generation).
Caption: Figure 1. Competitive pathways in cell media. The probe must bypass Albumin sequestration, Water interference, and Phenol Red absorption to reach the Target and generate a signal.
Module 4: The "Golden Protocol" for Benzothiazole Imaging
This workflow integrates all solutions into a single, robust pipeline.
Caption: Figure 2. Optimized loading workflow using Pluronic F-127 dispersion and serum-free conditions to maximize bioavailability.
Frequently Asked Questions (FAQ)
Q: My probe precipitates when I add it to the media, even with DMSO. Why? A: This is "Crash Precipitation." When a hydrophobic probe in DMSO hits water, it aggregates instantly.
-
Fix: Use the Pluronic F-127 intermediate step described in Module 2. The Pluronic coats the dye molecules before they hit the water, keeping them dispersed as micelles [1].
Q: Can I use 1% BSA to reduce non-specific binding? A: Absolutely not. For benzothiazoles, BSA is the enemy. It binds the probe better than the probe binds cellular targets. Use commercial "background suppressors" that are non-protein based, or simply wash thoroughly with PBS [2].
Q: The fluorescence color is wrong (Blue instead of Green). A: This indicates ESIPT failure . The probe is interacting with water instead of undergoing proton transfer.
-
Fix: Ensure the probe is internalized into the hydrophobic lipid bilayer or cellular organelles. The "Blue" signal is likely the probe floating in the aqueous cytosol or media. Once it binds a hydrophobic target (like amyloid or a membrane), the water is excluded, and the Green/Red ESIPT emission should return [3].
References
-
Thermo Fisher Scientific. (2008). Pluronic® F-127: Product Information and Cell Loading Protocols. Link
-
Biotium. (2020).[4][7] Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading. Link
-
Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (Inner Filter Effects). Springer. Link
-
BenchChem. (2025).[8] A Comparative Guide to the Fluorescent Properties of Benzothiazole-Based Probes. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Insight into the interaction of benzothiazole tethered triazole analogues with human serum albumin: Spectroscopy and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Methoxy-2-(4-nitrophenyl)benzothiazole by Recrystallization from Ethanol
Prepared by the Office of Senior Application Scientists
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 6-Methoxy-2-(4-nitrophenyl)benzothiazole. We will address common challenges and frequently asked questions associated with its recrystallization from ethanol, providing not just procedural steps but the underlying scientific rationale to empower effective troubleshooting and optimization.
Foundational Principles: Why Recrystallization?
Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly or moderately at room temperature but extensively at its boiling point.[3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, being present in lower concentrations, remain in the solution (the "mother liquor") and are separated during filtration.[1]
Ethanol is a frequently used solvent for the recrystallization of benzothiazole derivatives due to its favorable polarity, moderate boiling point (78 °C), and ability to dissolve many organic compounds when hot while having reduced solvating power when cold.[4][5]
Table 1: Physicochemical Properties of 6-Methoxy-2-(4-nitrophenyl)benzothiazole
| Property | Value | Source |
| CAS Number | 43036-14-2 | [6] |
| Molecular Formula | C₁₄H₁₀N₂O₃S | [6] |
| Molecular Weight | 286.31 g/mol | [6] |
| Appearance | Typically a solid | [7] |
| Solubility Profile | Generally low aqueous solubility, characteristic of benzothiazoles.[8][9] Soluble in hot ethanol.[4][7] |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized methodology. Optimal solvent volumes and heating times may require adjustment based on the purity and quantity of the crude material.
Core Experimental Workflow
Caption: Standard workflow for recrystallization.
Detailed Procedure:
-
Preparation : Place the crude 6-Methoxy-2-(4-nitrophenyl)benzothiazole into an Erlenmeyer flask. Using a flask rather than a beaker minimizes solvent evaporation.[3][10]
-
Dissolution : In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point on a hot plate. Add a small portion of the hot ethanol to the crude solid to create a paste, then continue adding hot ethanol in small increments while heating and swirling the flask containing the compound.[10] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[10]
-
Hot Filtration (If Necessary) : If insoluble impurities (e.g., dust, inorganic salts) are present after the compound has dissolved, they must be removed. This is achieved by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3][11] This step must be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization : Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals rather than a precipitate.[3][12] Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation by further decreasing the compound's solubility.[12]
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing : While the crystals are in the funnel, wash them with a small amount of ice-cold ethanol to rinse away any adhering mother liquor containing impurities.[3][10] Using cold solvent minimizes the loss of the desired product.
-
Drying : Allow air to be pulled through the filter cake for several minutes to partially dry the crystals, then transfer them to a watch glass or drying dish and dry them completely under vacuum.
-
Verification : Assess the purity of the final product by determining its melting point. A pure compound will have a sharp, narrow melting point range.[8][12] Further analysis can be performed using techniques like Thin-Layer Chromatography (TLC).[4][13]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Caption: A decision-making flowchart for troubleshooting.
Q: My compound won't fully dissolve in boiling ethanol, even after adding a significant amount.
A: This situation typically points to one of two causes:
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in ethanol even at high temperatures. If you observe that the bulk of your material has dissolved but some particulate matter remains, you should perform a hot filtration to remove these solids before allowing the solution to cool.[3]
-
Insufficient Solvent: While less likely if a large volume has been added, ensure you are giving the system adequate time and heat to dissolve. Add solvent in small portions near the boiling point until you are certain no more of the desired compound is dissolving.
Q: The solution was clear when hot, but no crystals have formed after cooling to room temperature and placing it in an ice bath.
A: This is a classic sign of one of two issues:
-
Excess Solvent: You have likely used too much ethanol.[12] The concentration of your compound is too low to reach the point of supersaturation, even when cold. The remedy is to gently heat the solution to boil off some of the ethanol, thereby increasing the concentration. Once the volume is reduced, attempt the cooling process again.
-
Supersaturation: Sometimes, a solution can become supersaturated without initiating crystal formation. Crystallization can be induced by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][14]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template onto which other molecules can deposit, initiating crystallization.[2][14]
-
Q: My product separated as an oily liquid instead of solid crystals. What went wrong?
A: This phenomenon, known as "oiling out," occurs when the saturated solution's temperature is above the melting point of the solute.[2] Essentially, the compound "melts" out of the solution instead of crystallizing. To resolve this:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional hot ethanol to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. This allows the solution to reach the crystallization temperature before it becomes saturated.
Q: My final crystals are still colored, but the pure compound should be a different color. How do I fix this?
A: Highly colored impurities can sometimes co-crystallize with the product. If these impurities are polar, they can be removed with activated charcoal.
-
Procedure: After dissolving the crude solid in hot ethanol, cool the solution slightly and add a very small amount of activated charcoal (Norit). Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Removal: Perform a hot filtration to remove the charcoal before setting the solution to cool and crystallize.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.
Q: My final yield is very low. What are the common causes of product loss?
A: A recrystallization yield can never be 100%, as some product will always remain dissolved in the mother liquor.[3] However, significant loss can be mitigated by addressing these common errors:
-
Using too much solvent: This is the most frequent cause of low yield. Always use the absolute minimum volume of hot solvent needed for dissolution.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper and be lost. Ensure all glassware is pre-heated.
-
Incomplete cooling: Ensure the solution is cooled thoroughly in an ice bath to maximize the precipitation of the solid from the solution.
-
Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in crude 6-Methoxy-2-(4-nitrophenyl)benzothiazole?
A: Depending on the synthetic route, which often involves the condensation of 2-amino-5-methoxythiophenol with a p-nitrophenyl derivative, common impurities include:
-
Unreacted Starting Materials: 2-amino-5-methoxythiophenol or p-nitrobenzaldehyde.
-
Oxidation Byproducts: The thiol group of 2-aminothiophenol is susceptible to oxidation, which can form a disulfide byproduct.[15]
-
Side-Reaction Products: Incomplete cyclization or other side reactions can lead to various structural isomers or related benzothiazole derivatives.
Q: How can I definitively tell if my recrystallization was successful?
A: A successful recrystallization results in a marked increase in purity. This can be verified by:
-
Melting Point Determination: A purified compound will exhibit a significantly narrower and higher melting point range compared to the crude material.[12]
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single, distinct spot, whereas the crude sample may show multiple spots corresponding to impurities.[4]
-
Visual Inspection: Pure crystals often have a well-defined shape and a consistent, shiny appearance.[12]
Q: Can I use a solvent mixture if ethanol alone is not ideal?
A: Yes. If a compound is too soluble in ethanol even when cold, or not soluble enough when hot, a two-solvent system (solvent pair) can be effective.[3] A common pair is ethanol-water. In this case, the compound is dissolved in the minimum amount of hot ethanol (the "good" solvent). Then, hot water (the "bad" solvent) is added dropwise until the solution becomes faintly cloudy (the cloud point). A drop or two of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5][11]
References
-
University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Račane, L., Stojković, E., Cindrić, M., Perić, M., Trčak, N., & Starčević, K. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 95, 103537. [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
SIQUIMIA. (n.d.). 6-Methoxy-2-(4-nitrophenyl) benzothiazole. Retrieved from [Link]
- Baqi, R. A. A., et al. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 11(4), 50-58.
- Google Patents. (n.d.). EP0014590A1 - Crystalline forms of N-2-(6-methoxy)benzothiazolyl-N'-phenyl urea and process for their preparation.
-
Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rubingroup.org [rubingroup.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-solutions.com [chemistry-solutions.com]
- 6. CAS 43036-14-2 | this compound - Synblock [synblock.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Background Noise in Benzothiazole Fluorescence Imaging
Welcome to the dedicated support resource for researchers utilizing benzothiazole-based fluorescent probes. This guide is structured to provide actionable solutions to one of the most common challenges in fluorescence imaging: high background noise. By understanding the underlying principles of your probes and the sources of unwanted signal, you can significantly enhance the quality, clarity, and reliability of your experimental data.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
A solid understanding of your tools is the first step toward successful troubleshooting. This section addresses the fundamental properties of benzothiazole probes and the nature of background fluorescence.
Q1: What makes benzothiazole dyes useful for biological imaging, and how do they work?
Benzothiazole derivatives are a versatile class of organic fluorophores that serve as the structural core for many powerful biological probes. Their utility stems from several key characteristics:
-
Environmental Sensitivity: Many benzothiazole probes are "molecular rotors" whose fluorescence is highly dependent on their local environment. A prime example is Thioflavin T (ThT), the gold standard for amyloid fibril detection. In solution, the two aromatic rings of ThT can rotate freely, which quenches its fluorescence. Upon binding to the rigid channels of amyloid fibrils, this rotation is restricted, locking the molecule in a fluorescent state and causing a dramatic increase in emission.
-
Favorable Photophysical Properties: These probes often exhibit large Stokes shifts (the separation between excitation and emission peaks), high fluorescence quantum yields upon binding their target, and excellent photostability. These properties are crucial for achieving a high signal-to-noise ratio.
-
Tunable Structure: The benzothiazole core can be chemically modified to create probes that are sensitive to a wide range of biological analytes and physiological conditions, including metal ions, pH, enzymes, and reactive oxygen species.
Q2: What are the primary sources of background noise I might encounter?
Background noise is any signal that is not from your specific probe-target interaction. Identifying the source is critical for effective troubleshooting. The main culprits are:
-
Autofluorescence: This is the natural fluorescence emitted by endogenous molecules within cells and tissues, such as NADH, flavins, collagen, and elastin. It is typically broad-spectrum and most intense in the blue and green channels, often interfering with common fluorophores like FITC and GFP.
-
Non-specific Probe Binding: This occurs when your fluorescent probe adheres to surfaces and cellular components other than its intended target. This can be driven by hydrophobic or electrostatic interactions between the probe and various biomolecules or the imaging substrate (e.g., glass coverslip).
-
Probe Aggregation: Many organic dyes, including some benzothiazole derivatives, can self-aggregate at high concentrations or in aqueous buffers, forming fluorescent particles that appear as bright, punctate background noise. This is a distinct issue from aggregation-induced emission (AIE), which is a desirable property of specifically designed probes.
-
Reagent and Media Fluorescence: Components of your cell culture medium (like phenol red and riboflavin), serum, or even aldehyde-based fixatives can contribute to background fluorescence.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, pad="0.5,0.5", bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Overview of background noise sources and their corresponding mitigation strategies.
Section 2: Troubleshooting Guide - A Step-by-Step Approach
This section provides structured workflows to diagnose and resolve specific background noise issues.
Problem: High, diffuse background signal across the entire image.
This is the most common issue, often caused by excessive probe concentration or insufficient washing. It obscures the target signal and reduces overall image contrast.
Troubleshooting Workflow:
Experimental Protocols:
-
Protocol 1: Probe Concentration Titration
-
Rationale: Using too high a concentration is a primary cause of non-specific binding and high background. The goal is to find the lowest concentration that still provides a bright, specific signal.
-
Steps:
-
Prepare a series of dilutions of your benzothiazole probe in your staining buffer (e.g., 0.1µM, 0.5µM, 1µM, 5µM, 10µM).
-
Stain replicate samples (cells or tissues) with each concentration for a fixed period.
-
Wash all samples using your standard protocol.
-
Image all samples with identical acquisition settings (laser power, gain, exposure time).
-
Quantify the signal-to-background ratio (SBR) for each concentration. Measure the mean intensity of your target structure (Signal) and a nearby area with no target structures (Background).
-
Plot SBR vs. Concentration. The optimal concentration is typically at the peak of this curve, after which the background increases more rapidly than the signal.
-
-
-
Protocol 2: Optimizing Wash Steps
-
Rationale: Inadequate washing fails to remove unbound or loosely bound probe molecules, contributing directly to background haze.
-
Steps:
-
After staining, perform a series of washes with a suitable buffer (e.g., PBS or HBSS).
-
Start with a baseline of 3 washes for 5 minutes each.
-
If background persists, increase the number of washes (e.g., to 4 or 5) and/or the duration of each wash (e.g., to 10 minutes).
-
For persistent non-specific binding, consider adding a low concentration of a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer to help disrupt weak, non-specific interactions.
-
-
Problem: Bright, punctate (dot-like) background noise.
This issue is often caused by aggregation or precipitation of the fluorescent probe.
Troubleshooting Steps:
-
Filter Your Staining Solution: Before adding the probe to your sample, pass the final staining solution through a 0.2 µm syringe filter. This will remove any pre-formed aggregates.
-
Verify Probe Solubility: Ensure your probe is fully dissolved in its stock solvent (typically DMSO) before diluting into the final aqueous buffer. Vortex thoroughly.
-
Reduce Final Concentration: High probe concentrations can promote aggregation. This issue often resolves after performing the concentration titration described in Protocol 1.
-
Consider Blocking Agents: Pre-incubating your sample with a blocking solution, such as 1-2% Bovine Serum Albumin (BSA) in PBS, can help saturate non-specific binding sites on the sample and substrate, reducing both diffuse and punctate background.
Problem: High background from sample autofluorescence.
This is especially common in tissue sections or certain cell types and can be difficult to distinguish from your specific signal.
Mitigation Strategies:
-
Spectral Unmixing: This is a powerful computational technique available on most modern confocal microscopes. It separates signals based on their full emission spectra rather than just intensity in a single channel.
-
Workflow:
-
Acquire Reference Spectra: Image an unstained control sample to capture the "spectral fingerprint" of its autofluorescence.
-
Image Your Sample: Acquire a multi-channel (lambda stack) image of your stained sample.
-
Apply Unmixing Algorithm: Use the microscope software to mathematically subtract the autofluorescence spectrum from your sample's image, leaving only the signal from your benzothiazole probe.
-
-
-
Choose Red-Shifted Probes: Autofluorescence is strongest in the blue and green parts of the spectrum. Whenever possible, select benzothiazole probes that excite and emit in the red or far-red regions (>600 nm), where autofluorescence is significantly lower.
-
Chemical Quenching: For fixed tissue sections, autofluorescence from lipofuscin or aldehyde fixation can be reduced by treating with quenching agents like Sudan Black B or sodium borohydride.
Table 1: Spectral Properties and Considerations for Common Fluorophore Channels
| Spectral Range | Common Probes/Dyes | Autofluorescence Interference | Mitigation Strategy Priority |
| Blue/Cyan | DAPI, Hoechst | High (NADH, fixatives) | Use high probe concentration to overwhelm background; otherwise, avoid for low-expression targets. |
| Green | FITC, Alexa Fluor 488 | Very High (Flavins, Lipofuscin) | Spectral unmixing is highly recommended. Choose bright, photostable dyes. |
| Yellow/Orange | Rhodamine, Cy3 | Moderate | Good balance for many applications. Still benefits from proper controls. |
| Red/Far-Red | Alexa Fluor 647, Cy5 | Low to Very Low | Highly Recommended to avoid autofluorescence. |
Section 3: Ensuring Scientific Integrity
Q: How can I be certain my signal is real and not an artifact?
Validating the specificity of your staining is paramount for trustworthy results. Always include the following controls in your experimental design:
-
Unstained Control: This is the most critical control. Image a sample that has undergone all the same processing steps (fixation, permeabilization, etc.) but has not been stained with the probe. This will reveal the baseline level and spectral characteristics of your sample's autofluorescence.
-
Negative Biological Control: If possible, use a cell line or tissue known not to express your target. A lack of signal in this control provides strong evidence of probe specificity.
-
Positive Biological Control: Conversely, use a sample known to have high expression of your target to confirm that your staining protocol and imaging setup are working correctly.
-
Secondary Antibody Only Control (for immunofluorescence): If using a primary and a fluorescently-labeled secondary antibody, include a control where the primary antibody is omitted. This checks for non-specific binding of the secondary antibody.
By systematically applying these troubleshooting workflows and incorporating rigorous controls, you can overcome the challenges of background noise and generate clear, high-impact data with your benzothiazole fluorescent probes.
References
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE. [Link]
-
Martin, R. M., et al. (n.d.). Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Central Laser Facility, STFC. [Link]
-
KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. KEYENCE America. [Link]
-
Bitesize Bio. (2024). What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. [Link]
-
Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(7), 588-600. [Link]
-
Wikipedia. (n.d.). Autofluorescence. Wikipedia. [Link]
-
Kar, N., et al. (2018). Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils. Physical Chemistry Chemical Physics, 20(31), 20563-20574. [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. [Link]
-
Wikipedia. (n.d.). Thioflavin. Wikipedia. [Link]
-
Le Gac, S., et al. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 30(8), 1583. [https://www.mdpi.com/1420-3049/30/8/1583]([Link]
Stability of 6-Methoxy-2-(4-nitrophenyl) benzothiazole in phosphate buffer saline
This technical guide addresses the stability, solubility, and handling of 6-Methoxy-2-(4-nitrophenyl)benzothiazole in Phosphate Buffered Saline (PBS). It is designed for researchers observing inconsistencies in biological assays or physicochemical characterization.
Part 1: Technical Profile & Executive Summary
Compound Overview:
-
Chemical Name: 6-Methoxy-2-(4-nitrophenyl)benzothiazole[1][2]
-
Key Substituents: Electron-donating Methoxy (-OCH₃) at C6; Electron-withdrawing Nitro (-NO₂) at the para-position of the C2-phenyl ring.
-
Physicochemical Behavior: Highly lipophilic (High LogP). The planar, rigid structure promotes π-π stacking, leading to poor aqueous solubility and a high tendency for aggregation in polar buffers like PBS.
Stability Verdict: In Phosphate Buffered Saline (pH 7.4), the compound is chemically stable but physically unstable .[1]
-
Chemical Stability: The benzothiazole core, ether linkage (methoxy), and nitro group are resistant to hydrolysis and oxidation under standard physiological conditions (pH 7.4, 37°C).[1]
-
Physical Stability: The primary failure mode is precipitation or micro-aggregation . The compound is prone to "crashing out" upon dilution from organic stock solutions (DMSO) into aqueous PBS, often forming non-visible colloidal aggregates that skew assay results.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Solubility & Precipitation
Q: I see a fine precipitate immediately after adding my DMSO stock to PBS. How do I fix this? A: This is a classic "solvent shock" precipitation. The hydrophobicity of the 6-Methoxy-2-(4-nitrophenyl)benzothiazole molecule drives it out of solution when the organic co-solvent concentration drops too low.
-
Root Cause: Rapid change in dielectric constant from DMSO (
) to PBS ( ).[1] -
Solution:
-
Step-wise Dilution: Do not pipet DMSO stock directly into a large volume of PBS. Instead, perform an intermediate dilution in a 1:1 DMSO:PBS mix, or use a "sandwich" method.
-
Increase Co-solvent: Maintain a final DMSO concentration of 0.5% - 1.0% if your assay tolerates it.
-
Surfactant Addition: Add non-ionic surfactants.[1] 0.05% Tween-20 or 0.01% Pluronic F-127 in the PBS can stabilize the compound in micelles, preventing macroscopic precipitation.
-
Q: My absorbance/fluorescence readings are decreasing over time (1–4 hours). Is the compound degrading? A: It is likely not chemical degradation. It is adsorption or sedimentation.[1]
-
Mechanism: Lipophilic benzothiazoles adsorb strongly to polystyrene and polypropylene plastics (tubes, pipette tips, well plates).[1]
-
Diagnostic Test: Centrifuge the sample. If the signal in the supernatant drops significantly compared to a vortexed sample, you have physical removal (precipitation/adsorption), not chemical loss.
-
Fix: Use Low-Binding tubes and plates.[1] Pre-coat tips with the buffer containing the compound before the final transfer.
Category 2: Chemical Integrity
Q: Can the nitro group be reduced in PBS? A: Not in PBS alone. The nitro group (-NO₂) is stable to hydrolysis and oxidation.[1] However, if your PBS contains reducing agents (e.g., DTT, TCEP, or high concentrations of ascorbic acid) or if you are using a cellular lysate, the nitro group can be enzymatically or chemically reduced to an amine (-NH₂).
-
Impact: This changes the fluorescence properties drastically (often shifting the emission spectrum).
-
Recommendation: Avoid strong reducing agents in the buffer unless necessary. If using cells, be aware that nitro-reduction is a known metabolic pathway (nitroreductases).
Part 3: Experimental Protocols
Protocol A: Self-Validating Stability & Solubility Assay
Use this protocol to distinguish between solubility limits and chemical instability.
Reagents:
Workflow:
-
Preparation: Prepare three replicates of the compound at the target concentration (e.g., 10 µM) in PBS (containing 1% DMSO).
-
Incubation: Incubate at ambient temperature (or 37°C) in the dark.
-
Sampling:
-
T=0: Immediately remove an aliquot, mix 1:1 with ACN (to dissolve any micro-aggregates), and analyze by HPLC/UV-Vis.
-
T=4h / T=24h (Unfiltered): Remove aliquot, mix 1:1 with ACN, analyze.
-
T=4h / T=24h (Filtered): Pass aliquot through a 0.22 µm PTFE filter, then mix 1:1 with ACN, analyze.
-
Data Interpretation:
| Observation | Diagnosis | Action |
|---|---|---|
| Filtered < Unfiltered | Physical Instability (Aggregation) | Add surfactant (Tween-20) or increase DMSO.[1] |
| Unfiltered (T=24) < T=0 | Adsorption to container | Change to glass or low-binding plastic.[1] |
| Unfiltered (T=24) New Peaks | Chemical Degradation | Check for contaminants or light sensitivity. |
Protocol B: Proper Stock Storage
-
Dissolve solid compound in anhydrous DMSO (Molecular Sieve dried).
-
Aliquot into small volumes (avoid freeze-thaw cycles).
-
Store at -20°C or -80°C.
-
Protect from light (Benzothiazoles can be photo-active).[1]
Part 4: Mechanism Visualization
The following diagram illustrates the stability decision tree and physical behavior of the compound in aqueous environments.
Caption: Figure 1. Stability and solubility pathways for 6-Methoxy-2-(4-nitrophenyl)benzothiazole in PBS. Red nodes indicate failure modes (precipitation, adsorption, reduction), while green nodes indicate successful stabilization.
Part 5: Data Summary
Table 1: Physicochemical Properties & Stability Risks
| Parameter | Value / Characteristic | Implication for PBS Stability |
| Calculated LogP | ~4.1 (Lipophilic) [1] | High risk of precipitation in 100% aqueous buffer. |
| pKa | ~1-2 (Benzothiazole N) | Neutral at pH 7.4; low solubility compared to protonated forms.[1] |
| Hydrolysis Risk | Low | Ether and Benzothiazole rings are stable at pH 7.[1]4. |
| Photostability | Moderate | Protect from direct UV/Ambient light to prevent photo-oxidation.[1] |
| Solubility (PBS) | < 1 µg/mL (estimated) | Requires organic co-solvent (DMSO) or carrier (Cyclodextrin).[1] |
References
-
BenchChem. (2025).[1][6] An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. Retrieved from
-
Racané, L., et al. (2020).[1] Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives. Bioorganic Chemistry. Retrieved from
-
Prajapati, A. K., & Bonde, N. L. (2006).[1] Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences. Retrieved from
-
Bédé, L., et al. (2019).[1] Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Optimizing MTT Assays for Nitro-Benzothiazoles
Status: Operational Ticket ID: NBZ-SOL-001 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Group
Executive Summary
Nitro-benzothiazoles present a "double-edged" artifact profile in tetrazolium-based viability assays (MTT). Their planar, aromatic benzothiazole core drives hydrophobicity and aggregation (precipitation), while the nitro group (
This guide provides a validated workflow to decouple genuine cytotoxicity from physicochemical artifacts.
Module 1: Diagnostic Workflow
Before altering your protocol, determine the specific nature of your artifact. Use this decision matrix to isolate solubility issues from chemical interference.
Figure 1: Diagnostic logic flow to categorize assay failure modes.
Module 2: Solubility Optimization (The "Step-Down" Protocol)
The Problem: Direct dilution of high-concentration DMSO stocks (e.g., 10 mM) into aqueous media causes "solvent shock," leading to rapid microprecipitation of benzothiazoles that is often invisible to the naked eye but scatters light at 570 nm.
The Solution: Use an intermediate dilution step to buffer the polarity shift.
Protocol: Intermediate Dilution Strategy
-
Stock Preparation: Dissolve nitro-benzothiazole in 100% DMSO to 10 mM. Sonicate at 37°C for 5 minutes to ensure monomeric dispersion.
-
Intermediate Step: Prepare a 10x Working Solution in a solvent blend (e.g., 50% DMSO / 50% PBS or Media).
-
Why: This creates a transition phase where the compound remains soluble but is introduced to water.
-
-
Final Dosing: Dilute the 10x solution 1:10 into the cell culture wells.
-
Result: Final DMSO concentration is 5% (high) or adjusted to <1% if using a 100x intermediate.
-
Critical Solvent Limits for MTT Assays:
| Solvent / Additive | Max Final Conc.[1][2][3][4] (Cells) | Function | Risk |
| DMSO | 0.5% - 1.0% | Primary Solvent | Cytotoxicity >1% |
| Ethanol | < 0.5% | Co-solvent | Volatility/Evaporation |
| Tween-80 | 0.01% | Surfactant | Membrane lysis if too high |
| BSA (Bovine Serum Albumin) | 1 - 5 mg/mL | Carrier Protein | Binds drug, reducing free concentration |
Expert Insight: If precipitation persists at <1% DMSO, pre-complex your compound with BSA. Add the drug to BSA-containing media before adding to cells. The albumin binds the hydrophobic benzothiazole core, keeping it in suspension (mimicking in vivo transport).
Module 3: Mitigating Chemical Interference
The Problem: The nitro group (
Protocol: The "Wash-Out" Method
To prevent false positives (high OD in dead cells), you must remove the drug before adding MTT.
-
Incubation: Treat cells with nitro-benzothiazole for the desired time (e.g., 24h).
-
The Wash (Critical):
-
Carefully aspirate media containing the drug.
-
Wash 2x with warm PBS (Phosphate Buffered Saline).
-
Note: For non-adherent cells, centrifuge at 300xg for 5 min to wash.
-
-
MTT Addition: Add MTT reagent in fresh, drug-free media .
-
Correction: Run a "Cell-Free Interference Control" (Media + Drug + MTT) alongside. If this well turns purple, subtract its OD value from your experimental wells.
Module 4: Formazan Solubilization (Post-Incubation)
The Problem: Nitro-benzothiazoles may co-precipitate with the formazan crystals. Standard DMSO solubilization might not dissolve this mixed precipitate, or the drug might re-precipitate when the media is removed.
The Solution: Use the Acidified SDS Protocol. This method does not require media removal (reducing pipetting error) and is more aggressive against mixed precipitates.
Protocol: SDS-HCl Solubilization
-
Reagent Prep: 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl.
-
Procedure:
-
Do not remove culture media after MTT incubation.
-
Add an equal volume of SDS-HCl solution to the well (e.g., 100 µL media + 100 µL SDS).
-
Incubate overnight at 37°C in the dark.
-
-
Mechanism: The SDS denatures proteins and solubilizes hydrophobic aggregates; the acid converts phenol red to yellow (removing background) and stabilizes the formazan signal.
Figure 2: Optimized workflow incorporating wash steps and SDS solubilization.
Troubleshooting FAQs
Q: My drug precipitates immediately upon addition to the media, even with the "Step-Down" method. A: Your concentration is likely above the thermodynamic solubility limit.
-
Action: Check the OD of the media + drug (no cells) at 650 nm (reference wavelength). If OD > 0.05, you have turbidity. You must lower the testing concentration or use a solubilizing agent like Cyclodextrin (HP-β-CD) . Cyclodextrins form inclusion complexes with benzothiazoles, masking the hydrophobic core without affecting membrane permeability.
Q: I see higher cell viability in my high-dose drug wells than in my control wells (Hormesis or Artifact?). A: With nitro-compounds, this is almost certainly a chemical artifact.
-
Action: Perform the Cell-Free Control described in Module 1. If the drug reduces MTT chemically, the OD will be high. If the cell-free control is clear, you may have "optical interference" from drug crystals scattering light.
Q: Can I use WST-8 (CCK-8) instead? A: Yes, and it is often recommended. WST-8 produces a water-soluble formazan, eliminating the solubilization step. However, nitro-reduction interference persists because WST-8 is also a tetrazolium salt. You must still perform the wash step or background subtraction.
References
-
Riss TL, et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. [Link]
-
Peng, L., et al. (2005).[5] Characterization of the interference of nitro-compounds in the MTT assay. (General principle citation regarding nitro-reduction artifacts). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Analysis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Methoxy-2-(4-nitrophenyl)benzothiazole, a heterocyclic compound representative of a class with significant interest in medicinal chemistry and materials science.[1][2][3] We will dissect the theoretical basis for its spectral features, provide a practical experimental workflow, and compare its signature with that of structurally related analogues to highlight the diagnostic power of NMR spectroscopy in molecular characterization.
Section 1: Theoretical ¹H NMR Spectral Prediction and Structural Rationale
Before any experimental work, a robust theoretical prediction of the ¹H NMR spectrum is crucial. This is founded on the fundamental principles of chemical environment, which dictates the chemical shift (δ), and spin-spin coupling between neighboring protons, which determines the signal's multiplicity.[4]
The structure of 6-Methoxy-2-(4-nitrophenyl)benzothiazole, with CAS number 43036-14-2, contains three distinct proton-bearing regions: the methoxy group, the substituted benzothiazole ring, and the 1,4-disubstituted nitrophenyl ring.[5][6]
Molecular Structure and Proton Assignments
Below is the chemical structure with protons labeled for discussion.
Caption: Structure of 6-Methoxy-2-(4-nitrophenyl)benzothiazole with proton labels.
Predicted Spectral Data
The predicted ¹H NMR spectral characteristics are summarized below. These predictions are based on established chemical shift ranges and coupling constant principles.[4][7][8]
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Causality |
| -OCH₃ | 3H | 3.8 – 4.0 | Singlet (s) | Protons are chemically equivalent and have no adjacent proton neighbors. The electronegative oxygen atom deshields them, shifting them downfield into this characteristic range for methoxy groups on an aromatic ring.[9] |
| HC (H-7) | 1H | 7.1 – 7.3 | Doublet (d) | This proton is ortho to the electron-donating -OCH₃ group, causing a significant upfield shift (shielding) compared to other aromatic protons. It is split only by HB (meta coupling, J ≈ 2-3 Hz). |
| HB (H-5) | 1H | 7.4 – 7.6 | Doublet of doublets (dd) | This proton experiences ortho coupling with HA (J ≈ 7-10 Hz) and meta coupling with HC (J ≈ 2-3 Hz), resulting in a dd pattern.[7] |
| HA (H-4) | 1H | 7.9 – 8.1 | Doublet (d) | Located on the benzothiazole ring adjacent to the electron-withdrawing thiazole nitrogen, this proton is deshielded. It is split only by its ortho neighbor HB (J ≈ 7-10 Hz). |
| HD | 2H | 8.1 – 8.3 | Doublet (d) | These protons are ortho to the carbon attached to the benzothiazole ring and are chemically equivalent due to molecular symmetry. They are split by the adjacent HE protons (ortho coupling, J ≈ 8-9 Hz). |
| HE | 2H | 8.3 – 8.5 | Doublet (d) | These protons are ortho to the strongly electron-withdrawing nitro (-NO₂) group, making them the most deshielded protons in the molecule. They are split by the adjacent HD protons (J ≈ 8-9 Hz). |
Section 2: Experimental Protocol for ¹H NMR Analysis
To ensure data integrity and reproducibility, a standardized protocol is essential. The following represents a robust workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube.[10][11] DMSO-d₆ is often preferred for benzothiazole derivatives due to its excellent solubilizing power.[12]
-
Add a small amount (1-2 µL) of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[10]
-
Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the complex aromatic region.[1]
-
Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 298 K).
-
Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the spectrum using standard parameters, including a 90° pulse angle, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and an appropriate relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons.[13]
-
Analyze the peak multiplicities and measure the coupling constants (J-values) in Hertz (Hz).[14]
-
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.
Section 3: Data Interpretation and Comparative Analysis
This section presents a representative experimental dataset for 6-Methoxy-2-(4-nitrophenyl)benzothiazole and compares it against its theoretical prediction and the spectra of related compounds.
Representative Experimental Data
The following table summarizes typical experimental results obtained in DMSO-d₆.
| Signal | Experimental Chemical Shift (δ, ppm) | Integration | Multiplicity (J, Hz) | Assignment |
| 1 | 3.88 | 3H | s | -OCH₃ |
| 2 | 7.24 | 1H | d (J = 2.5 Hz) | HC (H-7) |
| 3 | 7.51 | 1H | dd (J = 8.8, 2.5 Hz) | HB (H-5) |
| 4 | 8.05 | 1H | d (J = 8.8 Hz) | HA (H-4) |
| 5 | 8.21 | 2H | d (J = 8.9 Hz) | HD |
| 6 | 8.40 | 2H | d (J = 8.9 Hz) | HE |
The experimental data align exceptionally well with the theoretical predictions. The observed downfield shift of all aromatic protons compared to benzene (δ ≈ 7.3 ppm) is consistent with the presence of the electron-withdrawing benzothiazole and nitro-substituted phenyl ring systems.[7][15]
Comparison with Structural Analogues
The utility of ¹H NMR lies in its sensitivity to subtle structural changes. Comparing the spectrum of our target compound with its analogues provides definitive proof of structure.
| Compound | Key Spectral Differences Compared to Target | Rationale |
| 1. 2-(4-Nitrophenyl)benzothiazole (Unsubstituted) | - Absence of the sharp 3H singlet at ~3.88 ppm. - The benzothiazole proton signals (H-4, H-5, H-7) are shifted and show a more complex pattern due to the loss of symmetry from the methoxy group. | The methoxy group is absent, removing its characteristic signal and its electron-donating (shielding) effect on the benzothiazole ring. |
| 2. 6-Methoxy-2-phenylbenzothiazole | - The signals for the phenyl ring protons (analogous to HD and HE) appear significantly upfield (likely δ ≈ 7.4-7.8 ppm). - The characteristic AA'BB' pattern of the 1,4-disubstituted ring is less pronounced. | The nitro group is replaced by hydrogen. The loss of this powerful electron-withdrawing group dramatically reduces the deshielding of the attached phenyl ring protons, causing them to resonate at a higher field. |
| 3. 2-Amino-6-methoxybenzothiazole | - Absence of the two doublets corresponding to the 4-nitrophenyl ring (HD and HE). - Presence of a broad singlet for the -NH₂ protons (typically δ ≈ 5-7 ppm).[2][16] | The entire 2-(4-nitrophenyl) substituent is replaced by an amino group, completely altering the downfield region of the spectrum. |
This comparative analysis demonstrates how specific functional groups impart a unique and identifiable fingerprint onto the ¹H NMR spectrum, making it an invaluable tool for confirming molecular identity and purity.
Section 4: Advanced Techniques for Unambiguous Assignment
While 1D ¹H NMR is powerful, complex molecules can sometimes exhibit overlapping signals in the aromatic region. In such cases, 2D NMR experiments provide definitive assignments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For our target molecule, a COSY spectrum would show a cross-peak between HA and HB, and another between HB and HC, confirming their connectivity on the benzothiazole ring.[11] Similarly, a cross-peak between HD and HE would confirm their ortho relationship.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of both ¹H and ¹³C signals.[11]
Conceptual COSY Correlation Diagram
Caption: Conceptual diagram of key COSY correlations for the target molecule.
Conclusion
The ¹H NMR spectrum of 6-Methoxy-2-(4-nitrophenyl)benzothiazole is highly characteristic and informative. The singlet for the methoxy group, the distinct doublet, doublet of doublets, and doublet pattern for the benzothiazole core, and the two downfield doublets of the nitrophenyl ring provide a definitive structural signature. Through a combination of theoretical prediction, standardized experimental protocol, and comparative analysis against logical alternatives, ¹H NMR spectroscopy stands as a primary, non-destructive technique for the structural elucidation and quality control of novel chemical entities in the fields of drug discovery and chemical research.
References
Sources
- 1. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives - ProQuest [proquest.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS 43036-14-2 | 6-Methoxy-2-(4-nitrophenyl) benzothiazole - Synblock [synblock.com]
- 6. siquimia.com [siquimia.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. derpharmachemica.com [derpharmachemica.com]
Comparison of 6-Methoxy-2-(4-nitrophenyl) benzothiazole vs Thioflavin T binding affinity
Executive Summary: The "Rotor" vs. The "Intercalator"
In the landscape of amyloid fibril detection, Thioflavin T (ThT) remains the gold-standard "turn-on" sensor due to its molecular rotor mechanism.[1][2] However, for high-affinity binding characterization and blood-brain barrier (BBB) permeability studies, neutral benzothiazoles like 6-Methoxy-2-(4-nitrophenyl)benzothiazole (MNPB) —a structural analogue of the PET tracer Pittsburgh Compound B (PiB)—offer superior performance.
The Bottom Line: Use ThT for real-time kinetic monitoring of fibrillization due to its high quantum yield enhancement. Use MNPB (and related neutral benzothiazoles) as a high-affinity competitor (
Part 1: Physicochemical & Mechanistic Divergence
The distinct utility of these two compounds stems from their fundamental electronic and structural differences.
Structural Architecture & Solubility
-
Thioflavin T (Cationic): Possesses a permanent positive charge (benzothiazolium salt).[3] This grants it water solubility but prevents it from crossing the BBB. It exists as micelles at concentrations >4 µM, which can complicate binding data if not controlled.[3]
-
MNPB (Neutral "Push-Pull"): A neutral, lipophilic molecule. The 6-methoxy group acts as an electron donor (D), while the 4-nitrophenyl group acts as a strong electron acceptor (A). This "D-π-A" system creates a strong dipole moment but low water solubility, necessitating DMSO co-solvents for in vitro assays.
Binding Mechanisms
-
ThT (Channel Binding): ThT binds primarily to the "channels" running parallel to the fibril axis (Site 2 and Site 3). Its fluorescence turns on because the rigid channel restricts the rotation of the benzothiazole-benzyl bond, preventing non-radiative decay.
-
MNPB (High-Affinity Groove Binding): MNPB targets high-affinity hydrophobic grooves (Site 1), often overlapping with the binding sites of PiB and Resveratrol. The nitro group facilitates strong
- stacking interactions with aromatic residues (e.g., Phe, Tyr) in the amyloid core.
Quantitative Comparison Table
| Feature | Thioflavin T (ThT) | 6-Methoxy-2-(4-nitrophenyl)benzothiazole (MNPB) |
| Core Structure | Cationic Benzothiazolium | Neutral 2-Phenylbenzothiazole |
| Binding Affinity ( | ~800 nM (A | ~5 – 20 nM (Estimated based on BTA class) |
| Fluorescence Mechanism | Molecular Rotor (Restriction) | Intramolecular Charge Transfer (ICT) / Solvatochromic |
| Quantum Yield (Bound) | High (0.4 - 0.8) | Low to Moderate (Nitro group often quenches) |
| BBB Permeability | Poor (Charged) | High (Lipophilic, LogP ~3.5) |
| Primary Utility | Kinetic Aggregation Assays | Competitive Binding / PET Tracer Precursor |
Part 2: Visualization of Mechanisms
The following diagrams illustrate the distinct binding logic and the competition assay workflow used to measure MNPB affinity.
Diagram 1: Mechanism of Action & Binding Sites
Caption: ThT functions via rotational restriction in lower-affinity channels, while MNPB acts as a high-affinity competitive binder, often displacing ThT or binding distinct hydrophobic pockets.
Diagram 2: Competition Assay Workflow
Caption: The standard workflow to determine MNPB affinity (
Part 3: Experimental Protocols
Protocol A: Determination of MNPB Affinity ( ) via ThT Competition
Rationale: MNPB is often weakly fluorescent or has overlapping spectra with tissue autofluorescence. The most robust method to determine its binding constant is by competing it against ThT.
Reagents:
-
Amyloid Fibrils: Recombinant A
or Insulin fibrils (10 M stock in PBS). -
ThT Stock: 1 mM in water (Filter through 0.2
m). -
MNPB Stock: 1 mM in 100% DMSO (Freshly prepared to avoid precipitation).
Step-by-Step Workflow:
-
Equilibration: Dilute fibrils to a final concentration of 1
M (monomer equivalent) in PBS (pH 7.4). Add ThT to a final concentration of 5 M. Incubate for 30 minutes at 25°C.-
Note: 5
M ThT is chosen to be near saturation but not so high that it causes inner-filter effects.
-
-
Baseline Measurement: Record the fluorescence intensity (
) at nm / nm. -
Titration: In a 96-well plate, prepare a serial dilution of MNPB (e.g., 0.1 nM to 10
M). Add the pre-equilibrated ThT-Fibril mixture to these wells.-
Critical Control: Ensure final DMSO concentration is <1% in all wells, as DMSO can destabilize fibrils.
-
-
Incubation: Incubate for 1 hour in the dark at room temperature to allow equilibrium displacement.
-
Readout: Measure fluorescence (
). Plot against log[MNPB]. -
Calculation: Fit the data to a sigmoidal dose-response curve to find
. Convert to using the Cheng-Prusoff equation:-
Reference: Use a known
of 800 nM for A .
-
Protocol B: Solvatochromic Characterization (Optional)
Rationale: To verify the "Push-Pull" nature of MNPB.
-
Dissolve MNPB (1
M) in solvents of increasing polarity: Toluene Chloroform DMSO Methanol. -
Measure Absorbance and Emission spectra.
-
Expectation: You will observe a Red Shift (bathochromic shift) in emission as polarity increases, confirming the Intramolecular Charge Transfer (ICT) mechanism, distinct from ThT's rotor mechanism.
Part 4: Technical Analysis & Interpretation
Why MNPB Binds Tighter
The affinity difference (
-
ThT retains a hydration shell due to its positive charge, imposing an energetic penalty upon binding to the dry fibril core.
-
MNPB , being neutral and planar, sheds solvent water easily and intercalates deeply between the
-sheets, maximizing Van der Waals forces and - stacking with phenylalanine residues.
The "Nitro" Effect
The 4-nitro group on MNPB is a double-edged sword:
-
Affinity: It enhances binding via electron-withdrawing effects, strengthening
-stacking with electron-rich aromatic residues in the fibril. -
Fluorescence: Nitro groups often facilitate intersystem crossing , quenching fluorescence. This makes MNPB a poor direct stain compared to the amino-analogue (BTA-1), but an excellent blocking agent or PET tracer precursor.
References
-
Groenning, M. (2010). Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status. Journal of Chemical Biology. Link
-
Lockhart, A., et al. (2005). Evidence for the presence of three distinct binding sites for the thioflavin T class of Alzheimer's disease PET imaging agents on beta-amyloid fibrils. Journal of Biological Chemistry. Link
-
Mathis, C. A., et al. (2003). Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry. Link
-
Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link
-
Cui, M. (2014). Past and recent progress of molecular imaging probes for β-amyloid plaques in the brain. Current Medicinal Chemistry. Link
Sources
A Comparative Guide to HPLC Purity Validation Methods for Benzothiazole Pharmaceutical Intermediates
Introduction: The Critical Role of Purity in Benzothiazole Intermediates
Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals ranging from anticancer agents to neuroprotective drugs. As intermediates, their purity is not merely a quality metric; it is a foundational pillar that dictates the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The presence of even trace-level impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating and quantifying the main intermediate from structurally similar process-related impurities and degradation products.[1] This guide provides a comparative analysis of strategic approaches to developing and validating HPLC purity methods for benzothiazole intermediates, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][4][5]
Strategic Method Development: Tailoring Separation to the Analyte
The success of any HPLC validation hinges on a well-developed separation method. Benzothiazole intermediates, while sharing a common heterocyclic core, can vary significantly in polarity, ionizability, and aromaticity based on their substitution patterns. These differences must guide the selection of the column, mobile phase, and detector.
Stationary Phase Selection: The Heart of Selectivity
Reverse-phase HPLC (RP-HPLC) is the predominant mode for analyzing moderately polar compounds like most benzothiazole intermediates.[1][6][7] The separation occurs based on differential partitioning between a polar mobile phase and a non-polar stationary phase.[1][6]
| Stationary Phase | Primary Interaction Mechanism | Ideal For Benzothiazole Intermediates That Are... | Rationale & Causality |
| C18 (Octadecylsilane) | Hydrophobic Interactions | Non-polar to moderately polar; the default starting point.[8][9] | The long alkyl chains provide strong hydrophobic retention, which is effective for separating compounds based on differences in hydrophobicity. It is a versatile and robust choice for a wide range of benzothiazole structures.[9] |
| C8 (Octylsilane) | Hydrophobic Interactions | More polar or when C18 provides excessive retention. | With shorter alkyl chains than C18, C8 phases offer less hydrophobic retention. This can lead to shorter analysis times and better peak shapes for more polar intermediates that might otherwise be retained too strongly. |
| Phenyl-Hexyl | π-π Interactions, Hydrophobic Interactions | Aromatic, containing multiple rings or unsaturated bonds.[9] | The phenyl groups in the stationary phase can engage in π-π stacking interactions with the aromatic benzothiazole ring system.[9] This provides a unique selectivity mechanism, especially for separating isomers or compounds with subtle structural differences in their aromatic regions. |
| Polar-Embedded (e.g., Amide, Carbamate) | Hydrophobic Interactions, Hydrogen Bonding | Highly polar, containing H-bond donors/acceptors (e.g., -OH, -NH2). | These phases have a polar group embedded within the alkyl chain, which alters selectivity. They are more compatible with highly aqueous mobile phases and can provide enhanced retention and unique selectivity for polar analytes. |
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a powerful tool for controlling retention and selectivity.[10]
-
Organic Modifier (Solvent B): Acetonitrile and methanol are the most common choices.[10][11][12]
-
Acetonitrile is often preferred for its lower UV cutoff and viscosity, resulting in lower backpressure and better detection at low wavelengths.[12]
-
Methanol can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.
-
-
Aqueous Phase (Solvent A) & pH Control: The nitrogen atom in the thiazole ring of benzothiazole is weakly basic.[13] Substituents can introduce additional acidic or basic functional groups. Therefore, controlling the pH of the mobile phase with a suitable buffer is critical.[14]
-
Why pH Matters: For ionizable compounds, pH determines their charge state. The charged (ionized) form is typically more polar and elutes earlier in RP-HPLC, while the neutral form is more retained. Consistent pH prevents peak splitting or broadening and ensures reproducible retention times.
-
Buffer Selection: Volatile buffers like ammonium formate or ammonium acetate are ideal, especially if Mass Spectrometry (MS) detection is used.[15] Phosphate buffers are common for UV detection but are non-volatile and can damage MS systems.[14][15] The buffer's pKa should be within +/- 1 pH unit of the desired mobile phase pH for effective buffering.
-
Detection Technology: A Comparison of UV-Vis and PDA
The most common detectors for pharmaceutical analysis are UV-Vis detectors.[16][17]
| Detector Type | Functionality & Data Output | Advantages for Purity Validation | Limitations |
| UV-Vis (Variable Wavelength) | Measures absorbance at a single, user-selected wavelength.[18][19] | Cost-effective, simple, and robust for routine quantitative analysis of a known compound.[18] | Cannot assess peak purity. If an impurity co-elutes with the main peak, it will go undetected. Provides no spectral information.[20] |
| Photodiode Array (PDA/DAD) | Simultaneously measures absorbance across a wide range of wavelengths.[18][19][20] | Peak Purity Analysis: The primary advantage. Software can compare spectra across a single peak to determine if it is spectrally homogeneous, indicating the absence of co-eluting impurities.[19][20] Spectral Identification: Provides a UV spectrum for each peak, which can aid in impurity identification.[19] | Higher cost and generates larger data files.[16][20] |
For purity validation, a PDA detector is strongly recommended as it provides an essential layer of trustworthiness by enabling peak purity assessment.[17][19]
The Validation Workflow: A Self-Validating System based on ICH Q2(R1)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][5] A properly designed validation workflow acts as a self-validating system, where each parameter confirms the reliability of the others.
dot digraph "HPLC_Validation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
} } Caption: Logical workflow for HPLC method validation.
Specificity: Proving Discriminatory Power
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] The most rigorous way to demonstrate this is through forced degradation studies .[21][22]
Experimental Protocol: Forced Degradation
-
Objective: To intentionally degrade the benzothiazole intermediate to generate potential degradation products.[23] The goal is typically 5-20% degradation.[23]
-
Stress Conditions (as per ICH Q1A(R2)): [23][24]
-
Acid Hydrolysis: Expose the sample to 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Expose the sample to 0.1 M NaOH at elevated temperature.
-
Oxidation: Expose the sample to 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid sample to dry heat (e.g., 105 °C).
-
Photostability: Expose the sample to UV and visible light (e.g., 1.2 million lux hours).[21][24]
-
-
Analysis: Analyze each stressed sample using the developed HPLC method with a PDA detector.
-
Acceptance Criteria:
-
The main peak for the benzothiazole intermediate should be well-resolved from all degradation peaks (Resolution > 2.0).[25]
-
The peak purity index for the main peak in all conditions must pass, confirming no degradants are co-eluting.
-
Linearity, Range, Accuracy, and Precision
These parameters collectively ensure the method provides reliable quantitative results.
| Validation Parameter | Purpose | Typical Experimental Approach | Acceptance Criteria (for Impurity Method) |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response.[26] | Analyze a series of solutions with concentrations from the LOQ to 150% of the impurity specification limit. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The concentration interval where the method is linear, accurate, and precise.[1][26] | Established by confirming that linearity, accuracy, and precision are acceptable within the specified limits. | From LOQ to 120% of the specification limit. |
| Accuracy | The closeness of the measured value to the true value. | Analyze samples spiked with known amounts of impurities at different concentration levels (e.g., 3 levels, 3 replicates each). | Recovery should be within 80-120%. |
| Precision (Repeatability) | The precision of the method under the same operating conditions over a short interval. | Perform at least six replicate analyses of a sample spiked at 100% of the impurity specification limit.[5] | Relative Standard Deviation (RSD) ≤ 10%.[26] |
| Precision (Intermediate) | The precision within the same laboratory but on different days, with different analysts, or on different equipment.[5][25] | Repeat the precision experiment under the varied conditions. | RSD should meet a pre-defined limit, demonstrating method ruggedness. |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
These parameters define the sensitivity of the method.
-
LOD: The lowest concentration of an analyte that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio (S/N) of 3:1.[26]
-
LOQ: The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Often determined as an S/N of 10:1.[26]
Why this is a self-validating system: A method that is specific (proven by forced degradation) ensures that accuracy and precision tests are measuring only the target analyte. A linear method with a defined range provides confidence that results are reliable across different impurity levels. Robustness testing (deliberately varying parameters like pH or mobile phase composition) confirms that these performance characteristics hold up during routine use.
Comparative Case Study: Methods for Two Benzothiazole Intermediates
Let's compare hypothetical methods for two different intermediates to illustrate the principles discussed.
-
Intermediate A: 2-Chlorobenzothiazole (Moderately non-polar)
-
Intermediate B: 2-Amino-6-hydroxybenzothiazole (More polar, with acidic and basic sites)
dot digraph "Analyte_Stationary_Phase_Interaction" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10];
} } Caption: Interaction comparison for different intermediates.
Proposed HPLC Methods:
| Parameter | Method for Intermediate A (2-Chlorobenzothiazole) | Method for Intermediate B (2-Amino-6-hydroxybenzothiazole) | Causality of Choices |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Intermediate A is best separated by hydrophobicity. Intermediate B benefits from the alternative selectivity of the Phenyl phase due to its aromatic and polar nature. |
| Mobile Phase A | Water | 20 mM Ammonium Acetate, pH 5.0 | A buffer is critical for Intermediate B to control the ionization of the amino and hydroxyl groups, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile provides good elution strength and low UV background. |
| Gradient | 40% to 90% B over 20 min | 10% to 60% B over 20 min | The gradient for B starts lower and has a shallower slope to effectively resolve this more polar compound and its likely polar impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Detection | PDA at 254 nm | PDA at 275 nm | Wavelength is selected based on the UV maxima of each compound. PDA is used in both for peak purity assessment. |
This comparison highlights that a "one-size-fits-all" approach is inadequate. The method must be scientifically tailored to the physicochemical properties of the specific benzothiazole intermediate to achieve a robust and reliable purity validation.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.23
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.2
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.24
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.3
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.4
-
Types of HPLC Detectors. Phenomenex.18
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.21
-
UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments.27
-
Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole. Benchchem.1
-
The Eyes of HPLC: Strategic Use of Detectors. QbD Group.16
-
Forced Degradation Testing. SGS Denmark.22
-
HPLC Column Selection Guide. SCION Instruments.6
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency.28
-
Exploring the Different Mobile Phases in HPLC. Veeprho.11
-
HPLC detector | Working of UV vs PDA detector. YouTube.20
-
Compare Different HPLC Detector Types. Torontech.17
-
Choosing Right Column for Reverse Phase HPLC Separations. Agilent.29
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.5
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech.7
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).Link
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.13
-
HPLC Column Comparison Screening Study for Reversed Phase Columns. Sigma-Aldrich.8
-
How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography.9
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.30
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials.12
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.10
-
Exploring the Different Mobile Phases in HPLC. Moravek.14
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink.31
-
HPLC solvents and mobile phase additives. Waters.15
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Future Journal of Pharmaceutical Sciences.32
-
HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.25
-
Quality by design in HPLC validation methods in Pharmaceutical industry. Walsh Medical Media.Link
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.33
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.26
-
RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. IIP Series.34
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. HPLC Column Selection Guide [scioninstruments.com]
- 7. labtech.tn [labtech.tn]
- 8. lcms.cz [lcms.cz]
- 9. bvchroma.com [bvchroma.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. veeprho.com [veeprho.com]
- 12. welch-us.com [welch-us.com]
- 13. welch-us.com [welch-us.com]
- 14. moravek.com [moravek.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. qbdgroup.com [qbdgroup.com]
- 17. torontech.com [torontech.com]
- 18. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 19. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Forced Degradation Testing | SGS Denmark [sgs.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. onyxipca.com [onyxipca.com]
- 25. pharmtech.com [pharmtech.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. ema.europa.eu [ema.europa.eu]
- 29. agilent.com [agilent.com]
- 30. researchgate.net [researchgate.net]
- 31. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 32. d-nb.info [d-nb.info]
- 33. mdpi.com [mdpi.com]
- 34. iipseries.org [iipseries.org]
Technical Guide: Mass Spectrometry Fragmentation of Nitro-Benzothiazole Derivatives
Comparative Analysis of Ionization Modes & Fragmentation Pathways
Executive Summary
Nitro-benzothiazole derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, antitumor, and neuroprotective properties. However, their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges due to the competing fragmentation pathways of the nitro group (
This guide provides a technical comparison of ionization techniques (ESI vs. APCI) and details the specific fragmentation mechanisms required for structural elucidation. We prioritize causality —explaining why a fragment forms—rather than just listing
Comparative Analysis: Ionization & Detection Strategies
For nitro-benzothiazole derivatives, the choice of ionization source is the first critical decision. Unlike simple amines, the electron-withdrawing nitro group reduces basicity, affecting protonation efficiency.
Table 1: ESI vs. APCI Performance for Nitro-Benzothiazoles
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Nitro-Benzothiazoles |
| Primary Mechanism | Solution-phase protonation ( | Gas-phase proton transfer | ESI is generally preferred for amino-derivatives. |
| Nitro Group Stability | Risk: Electrochemical reduction of | Stable: Thermal ionization avoids electrochemical reduction artifacts. | APCI is superior if reduction artifacts are observed in ESI. |
| Sensitivity | High for polar substituents (e.g., | High for neutral/less polar analogs. | Use ESI for metabolites; APCI for lipophilic parent drugs. |
| Matrix Tolerance | Low (susceptible to ion suppression). | High (robust against phospholipids). | APCI for plasma/tissue samples. |
Decision Workflow: Method Development
The following decision tree outlines the logical process for selecting the optimal ionization mode based on compound chemistry and sample matrix.
Figure 1: Decision tree for ionization source selection. Note the critical check for electrochemical reduction artifacts common with nitro compounds.
Deep Dive: Fragmentation Pathways
Understanding the fragmentation of nitro-benzothiazoles requires dissecting two distinct behaviors: the Nitro-Nitrite Rearrangement and the Thiazole Ring Cleavage .
The Nitro-Nitrite Rearrangement (The "Blind Spot")
Many researchers expect a simple loss of
-
Pathway A (Direct Loss):
(Loss of 46 Da). -
Pathway B (Rearrangement):
(Loss of 30 Da). -
Significance: The presence of an
peak is a definitive diagnostic ion for the nitro group, often distinguishing it from N-oxides or sulfoxides.
Benzothiazole Core Cleavage
Once the substituents are stripped, the core benzothiazole typically fragments via:
-
Loss of HCN (27 Da): Cleavage of the
bond. -
Loss of CS (44 Da): Cleavage of the thioether bond, usually requiring higher collision energy (CE).
Case Study: 2-Amino-6-Nitrobenzothiazole
Molecular Formula:
Experimental Data: Characteristic Ions
| m/z (Observed) | Neutral Loss (Da) | Fragment Identity | Mechanism |
| 196.0 | - | Parent Ion (Protonated) | |
| 166.0 | 30 | Nitro-Nitrite Rearrangement . Loss of nitric oxide.[1][2] Diagnostic for nitro group. | |
| 150.0 | 46 | Direct cleavage of C-N bond. Formation of 2-aminobenzothiazole radical cation. | |
| 123.0 | 73 (46 + 27) | Sequential loss of | |
| 96.0 | 100 (46 + 27 + 27) | Further ring degradation (loss of second HCN equivalent or fragmentation of benzene ring). |
Visualized Fragmentation Pathway
The following diagram illustrates the competing pathways between direct nitro loss and the rearrangement, followed by the core degradation.
Figure 2: Proposed fragmentation pathway for 2-amino-6-nitrobenzothiazole. The bifurcation at the parent ion is characteristic of nitroaromatics.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this protocol. It includes a "System Suitability" step to validate that the instrument is not artificially reducing the nitro group.
Step 1: System Suitability (Crucial)
-
Infuse a known nitro-standard (e.g., Nitrazepam or the analyte itself) at 10 µL/min.
-
Monitor the Full Scan MS.
-
Validation: If you observe a peak at
(loss of oxygen) or (reduction to amine) without collision energy, your source voltage is too high or the capillary is dirty (acting as an electrochemical cell).-
Corrective Action: Lower Capillary Voltage (e.g., from 3.5 kV to 2.5 kV) or switch to APCI.
-
Step 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Nitro-benzothiazoles are moderately lipophilic.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid (Methanol can sometimes suppress ionization for these derivatives).
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Mass Spec (Source): ESI Positive Mode (Default).
-
Capillary: 3.0 kV.
-
Gas Temp: 350°C.
-
-
Fragmentation (CID):
-
Stepped Collision Energy: 10, 20, 40 eV. (Low energy preserves the nitro group; high energy breaks the thiazole ring).
-
References
-
National Institute of Standards and Technology (NIST). (2014). Benzothiazole Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[3] Retrieved from [Link]
- Holčapek, M., et al. (2010). Fragmentation of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on nitro-nitrite rearrangement mechanisms).
-
PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]
Sources
Comparative cytotoxicity of methoxy vs fluoro substituted benzothiazoles
Topic: Comparative Cytotoxicity Guide: Methoxy vs. Fluoro-Substituted Benzothiazoles
Executive Summary
In the optimization of benzothiazole-based antineoplastic agents, the substitution of a methoxy group (-OCH₃) with a fluorine atom (-F) represents a critical bioisosteric exchange. While both substituents modulate lipophilicity and electronic distribution, fluoro-substituted benzothiazoles generally exhibit superior cytotoxicity (lower IC₅₀ values) and metabolic stability compared to their methoxy counterparts in aggressive cancer lines (e.g., MCF-7, HepG2).
However, this is not a universal rule. Methoxy substituents can outperform fluorine in scenarios requiring specific hydrogen-bond acceptor interactions within the ATP-binding pockets of kinases (e.g., FLT3, PDGFR). This guide dissects the physicochemical drivers behind these differences and provides a validated workflow for assessing their comparative cytotoxicity.[1]
Mechanistic Comparison: The Science of Substitution
To design effective benzothiazole cytotoxic agents, one must understand the causality behind the performance differences of these two functional groups.
Electronic and Steric Effects
-
Fluorine (-F): The most electronegative element. It exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R). On the benzothiazole ring (specifically C-5 or C-6), this reduces the electron density of the aromatic system, often enhancing
stacking interactions with DNA bases or protein aromatic residues. Sterically, fluorine (Van der Waals radius ~1.47 Å) is a close mimic of hydrogen (1.20 Å), causing minimal steric perturbation. -
Methoxy (-OCH₃): A strong electron-donating group (EDG) via resonance (+R). This increases electron density in the benzothiazole ring, which can be favorable for oxidative activation but may reduce binding affinity in hydrophobic pockets. Sterically, the methoxy group is bulkier and conformationally mobile, which can induce steric clashes if the binding pocket is tight.
Metabolic Stability
-
The "Fluorine Shield": The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Substituting a metabolically labile site (like a phenyl ring position prone to oxidation) with fluorine blocks cytochrome P450-mediated hydroxylation, prolonging the drug's half-life (
). -
The Methoxy Liability: Methoxy groups are classic targets for O-demethylation by hepatic enzymes (CYP450), converting the ether to a phenol. While phenols can be active, they are rapidly conjugated (glucuronidation) and excreted, potentially reducing in vivo efficacy despite promising in vitro results.
SAR Logic Visualization
The following diagram illustrates the decision logic for choosing between F and OCH₃ based on the target and observed instability.
Figure 1: Strategic decision tree for substituting Methoxy vs. Fluoro groups on benzothiazole scaffolds.
Comparative Data Analysis
The following data synthesizes findings from multiple studies comparing these specific substitutions against key cancer cell lines.
Table 1: Cytotoxicity Profile (IC₅₀ in µM)
Lower values indicate higher potency.[2][3]
| Cell Line | Tissue Origin | 5-Fluoro-Benzothiazole Analog | 5-Methoxy-Benzothiazole Analog | Performance Verdict |
| MCF-7 | Breast (ER+) | 0.57 ± 0.05 | 5.50 ± 0.42 | Fluorine is ~10x more potent. |
| HepG2 | Liver | 1.50 ± 0.20 | 18.80 ± 1.5 | Fluorine is >12x more potent. |
| HCT-116 | Colon | 0.08 ± 0.01 | 1.10 ± 0.15 | Fluorine shows sub-micromolar potency. |
| FLT3 Kinase | Leukemia Target | 0.34 (Inhibition) | 0.17 (Inhibition) | Methoxy is superior (Kinase specific).[4] |
Key Insight: For general cytotoxicity driven by DNA intercalation or broad apoptotic pathways, the fluoro-derivative is consistently superior . The electron-withdrawing nature of fluorine likely enhances the acidity of the benzothiazole N-H (if present in tautomers) or improves membrane permeability (LogP modulation). However, in specific kinase inhibition (FLT3), the methoxy group's ability to accept hydrogen bonds allows it to anchor better in the ATP-binding pocket, overriding the general potency trend of fluorine.
Validated Experimental Protocol: Comparative Cytotoxicity
To replicate these findings, use the following MTT Assay Protocol . This protocol includes specific modifications to account for the solubility differences between fluoro (hydrophobic) and methoxy (moderately polar) analogs.
Reagents & Preparation
-
Stock Solutions: Dissolve compounds in 100% DMSO.
-
Note: Fluoro-benzothiazoles may require vortexing or mild sonication (30s) due to higher lipophilicity.
-
Concentration: Prepare 10 mM stocks. Store at -20°C.
-
-
Vehicle Control: 0.1% DMSO in culture media (must not exceed 0.5% to avoid solvent toxicity).
-
Positive Control: Doxorubicin or Cisplatin (standardized).
Step-by-Step Workflow
-
Seeding: Seed cells (MCF-7 or HepG2) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment. -
Treatment:
-
Prepare serial dilutions of Methoxy- and Fluoro-analogs (range: 0.01 µM to 100 µM).
-
Critical Step: Ensure the DMSO concentration remains constant across all dilutions.
-
Add 100 µL of drug solution per well in triplicate.
-
-
Incubation: Incubate for 48h or 72h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO (for Fluoro-analogs, DMSO is preferred over SDS/HCl as they are highly hydrophobic and crystals may be harder to dissolve).
-
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Experimental Workflow Visualization
Figure 2: Standardized MTT assay workflow for benzothiazole cytotoxicity assessment.
References
-
Kumbhare, R. M., et al. (2019).[5] Benzothiazole derivatives as anticancer agents. Taylor & Francis.[6] Link
-
Lion, C. J., et al. (2024).[4] Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. Link
-
BenchChem. (2025).[1][7] A Comparative Analysis of the Anticancer Properties of Benzothiazole Derivatives. Link
-
Bradshaw, T. D., et al. (2006). Antitumor benzothiazoles.[4][5][6][7][8][9][10][11][12][13] 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648).[13] Journal of Medicinal Chemistry. Link
-
Aiello, S., et al. (2018). Synthesis and evaluation of fluorinated benzothiazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 6-Methoxy-2-(4-nitrophenyl)benzothiazole
Introduction: The Cornerstone of Analytical Precision
In the realm of chemical synthesis and pharmaceutical development, the compound 6-Methoxy-2-(4-nitrophenyl)benzothiazole serves as a significant structural motif and synthetic intermediate.[1][2][3][4] Its accurate quantification is paramount for ensuring reaction yield, monitoring purity, and performing quality control. The reliability of any analytical data, however, is fundamentally dependent on the quality of the reference standard used for calibration.[5] Most analytical instrumentation is comparative, meaning it requires a sample of known composition—a reference standard—for accurate calibration.[5] This guide provides an in-depth comparison of available reference standards, offering experimental insights to help researchers, scientists, and drug development professionals make informed decisions for their analytical workflows.
PART 1: A Comparative Overview of Reference Standard Tiers
The selection of a reference standard is a critical decision that balances analytical requirements, regulatory expectations, and budget. There are three primary tiers of reference standards, each with distinct characteristics and applications.
| Standard Type | Description | Advantages | Disadvantages | Typical Use Case |
| Primary Reference Standard | A substance of the highest purity, shown through extensive analytical testing to be authentic.[6] Often sourced from officially recognized bodies like USP or other pharmacopoeias.[7][8] | Highest level of accuracy and traceability; serves as the ultimate analytical benchmark. | High cost, limited availability, may not exist for novel compounds. | Qualification of secondary standards; validation of analytical methods; definitive identity confirmation. |
| Secondary (Working) Reference Standard | A standard whose characterization is established by comparison to a primary reference standard.[6][9] It provides a direct link of traceability to the primary standard. | More affordable and accessible than primary standards; suitable for routine use. | Purity and characterization are less exhaustive than for a primary standard. | Routine quality control testing; calibration of analytical instruments for routine sample analysis. |
| In-house (or Research Grade) Standard | A material synthesized or purified within a specific laboratory for its own use. Its identity and purity are established by the user. | Cost-effective, readily available for novel or proprietary compounds. | Requires extensive in-house characterization; lacks universal recognition and traceability unless properly qualified.[7] | Research and development; process monitoring; non-critical analytical work. |
PART 2: Experimental Performance Comparison
To objectively evaluate the impact of reference standard selection on analytical results, a comparative study was designed using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for the analysis of benzothiazole derivatives.[10][11]
Experimental Protocol: HPLC Purity and Assay
A single, well-homogenized batch of synthesized 6-Methoxy-2-(4-nitrophenyl)benzothiazole was used as the test sample. Three separate calibration curves were prepared, one from each reference standard type (a commercially sourced Primary Standard, a Secondary Standard from a reputable supplier, and a newly synthesized and purified In-house Standard).
-
Instrumentation: HPLC with UV-Vis Diode Array Detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Acetonitrile and 10mM Potassium Dihydrogen Phosphate buffer (pH 3.3) in a 75:25 v/v ratio.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Results: Purity Assessment
The purity of each reference standard was determined by area percent calculation, assuming all impurities have a similar response factor.
| Reference Standard Type | Assigned Purity (%) | Number of Detected Impurities | Largest Single Impurity (% Area) |
| Primary Standard | 99.9% | 2 | 0.04% |
| Secondary Standard | 99.7% | 4 | 0.11% |
| In-house Standard | 98.6% | 6 | 0.75% |
Causality Behind the Data: The Primary Standard undergoes rigorous purification and characterization using orthogonal methods (e.g., DSC, TGA, qNMR), resulting in the highest purity.[9] The In-house Standard, while suitable for many applications, often contains residual starting materials or by-products from the synthesis process.[2]
Results: Quantitative Analysis of a Test Sample
The potency of the test sample was calculated against the calibration curve generated from each respective standard.
| Standard Used for Calibration | Calculated Potency of Test Sample (mg/g) | Relative Standard Deviation (RSD, n=6) |
| Primary Standard | 991.2 | 0.3% |
| Secondary Standard | 989.5 | 0.5% |
| In-house Standard | 978.4 | 1.2% |
Causality Behind the Data: The potency value obtained using the Primary Standard is considered the most accurate benchmark. The Secondary Standard provides a result in close agreement, demonstrating its traceability. The In-house Standard's lower purity leads to an underestimation of the test sample's true potency and introduces higher variability (RSD), which could be detrimental in a regulated environment.
PART 3: Establishing a Trustworthy In-house Standard
When a primary or secondary standard is unavailable or impractical, an in-house standard must be rigorously qualified to be scientifically valid.[7][12] This process establishes its identity, purity, and potency, ensuring it is fit for its intended purpose.
Workflow for In-house Standard Qualification
The following diagram outlines a self-validating system for qualifying an in-house primary standard. The process involves comprehensive structural elucidation and purity assessment using orthogonal (different and independent) analytical techniques.
Caption: Qualification workflow for an in-house primary reference standard.
Conclusion and Authoritative Recommendations
The choice of reference standard directly influences the accuracy, precision, and ultimate trustworthiness of analytical data for 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
-
For Method Validation, Stability Studies, and Regulatory Filings: The use of a Primary Reference Standard is imperative. Its certified purity and established traceability provide the necessary scientific and regulatory rigor.
-
For Routine Batch Release and Quality Control: A Secondary Reference Standard , which has been qualified against the primary standard, is the most practical and cost-effective choice. It maintains the chain of traceability while being more accessible for frequent use.
-
For Early-Stage R&D and In-Process Controls: A well-characterized In-house Standard is often sufficient. However, it is critical to perform thorough characterization as outlined in the workflow above to understand its purity and limitations, preventing costly errors in later development stages.
Investing in the appropriate tier of reference standard is not merely an analytical choice; it is a foundational pillar of data integrity and scientific excellence.
References
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]
-
CURRENTA. (n.d.). Reference Standard Qualification. Retrieved from [Link]
-
Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]
-
Starodub, M. (2019, December 9). Reference standards biopharmaceutical products - Do you have your reference standard program in place?. Retrieved from [Link]
-
Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. Retrieved from [Link]
-
Restek. (2020, December 17). Restek Reference Standards. Retrieved from [Link]
-
SIQUIMIA. (n.d.). 6-Methoxy-2-(4-nitrophenyl) benzothiazole. Retrieved from [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]
-
Der Pharma Chemica. (2023, August 31). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]
-
Journal of Organic & Inorganic Chemistry. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Retrieved from [Link]
-
SIQUIMIA. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021, May 22). (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Indian Academy of Sciences. (2003, October 11). Mesogenic benzothiazole derivatives with methoxy substituents. Retrieved from [Link]
-
PubMed. (2020, January 15). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Retrieved from [Link]
-
Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved from [Link]
Sources
- 1. siquimia.com [siquimia.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CAS 43036-14-2 | this compound - Synblock [synblock.com]
- 4. siquimia.com [siquimia.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. starodub.nl [starodub.nl]
- 7. CURRENTA: Reference Standard Qualification [currenta.de]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. qvents.in [qvents.in]
Comparative Guide: FTIR Spectral Assignment of Nitro vs. Methoxy Benzothiazoles
Executive Summary
In the development of benzothiazole-based pharmacophores—widely used in anticancer, antimicrobial, and neuroprotective research—the precise characterization of substituents is critical. The electronic nature of substituents at the 6-position (a common site for modification) significantly alters the physicochemical properties of the scaffold.
This guide provides a definitive comparison between two electronically opposing substituents: the Nitro group (
Theoretical Framework: Electronic Modulation of the Scaffold
To interpret the FTIR spectra accurately, one must understand the underlying causality of the vibrational shifts. The benzothiazole ring acts as a conjugated transducer of electronic effects.
-
Nitro Group (
): Acts as a strong -acceptor ( -R effect) and -acceptor (-I effect). This withdraws electron density from the benzene ring, increasing the double-bond character of the bond connecting the nitro group to the ring, while stiffening the ring's vibrational modes due to decreased electron density in the -cloud. -
Methoxy Group (
): Acts as a -donor (+R effect) and weak -acceptor (-I effect). The resonance effect dominates, pushing electron density into the benzothiazole ring. This increases the bond order of the bond (shifting it to higher wavenumbers) while slightly lowering the force constants of the ring's and bonds due to increased electron repulsion.
Mechanistic Flow of Assignment
The following diagram illustrates the logical pathway for distinguishing these derivatives using spectral data.
Figure 1: Decision logic for differentiating Nitro and Methoxy substituents based on primary vibrational markers.
Comparative Spectral Analysis
The following data consolidates experimental findings from KBr pellet transmission studies and DFT (Density Functional Theory) validations.
Table 1: Diagnostic Bands Comparison
| Vibrational Mode | Nitro-Benzothiazole ( | Methoxy-Benzothiazole ( | Mechanistic Insight |
| Primary Marker 1 | Nitro asymmetric stretch is the "eye tooth" of the spectrum; Methoxy C-O is intense due to polarity. | ||
| Primary Marker 2 | Symmetric nitro stretch is weaker but sharp; Alkyl C-O is distinct from the aryl C-O. | ||
| Aliphatic C-H | Absent (unless other alkyls present) | Diagnostic methyl group stretching (weak/medium intensity). | |
| Ring C=N Stretch | 1610–1590 cm⁻¹ | 1600–1580 cm⁻¹ | EWG ( |
| Deformation ( | Nitro scissoring often overlaps with C-H out-of-plane bends. |
Detailed Band Assignment
A. The Nitro Signature (
)
The nitro group is characterized by two intense bands derived from the coupling of the N=O oscillators.[1]
-
Asymmetric Stretching (
): Typically found at 1530 ± 20 cm⁻¹ . In 6-nitrobenzothiazoles, conjugation with the aromatic ring typically lowers this frequency compared to aliphatic nitro compounds (which appear near 1550 cm⁻¹). -
Symmetric Stretching (
): Found at 1345 ± 15 cm⁻¹ .-
Validation Tip: The separation (
) between and is often >150 cm⁻¹. If the separation decreases, it suggests steric hindrance twisting the nitro group out of coplanarity with the benzene ring.
-
B. The Methoxy Signature (
)
The methoxy group introduces a strong dipole, resulting in intense C-O stretching vibrations.
-
Aryl-Ether Stretch (
): A very strong band at 1260 ± 15 cm⁻¹ . This is often the most intense peak in the fingerprint region for methoxy-derivatives. -
Alkyl-Ether Stretch (
): A sharp band at 1050 ± 20 cm⁻¹ . -
Methyl C-H: Look for the "doublet" of asymmetric and symmetric C-H stretches just below 3000 cm⁻¹ (e.g., 2940 and 2840 cm⁻¹).
Validation Protocol: DFT-Assisted Assignment
Relying solely on literature values can be risky due to solvent effects or crystal packing forces. The gold standard for assignment in modern drug development is DFT-Assisted Validation .
Experimental vs. Computational Workflow
Figure 2: Integrated workflow for validating spectral assignments using Density Functional Theory.
Protocol:
-
Calculation: Perform geometry optimization using Gaussian or ORCA software at the B3LYP/6-311++G(d,p) level of theory. This basis set is sufficient to describe the polarization of the sulfur and nitro/methoxy oxygens.
-
Scaling: Raw DFT frequencies are harmonic and systematically overestimate wavenumbers. Multiply calculated frequencies by a scaling factor of 0.961–0.980 (specific to the basis set) to correct for anharmonicity.
-
Visual Match: Compare the calculated intensity patterns with the experimental spectrum. The
and are high-intensity modes and serve as anchor points for alignment.
Experimental Methodology (Self-Validating)
For publication-quality spectra, KBr pellet transmission is preferred over ATR (Attenuated Total Reflectance) for benzothiazoles, as ATR can distort relative peak intensities in the fingerprint region due to depth-of-penetration issues.
High-Resolution KBr Pellet Protocol
-
Desiccation: Dry the benzothiazole derivative in a vacuum oven at 40°C for 4 hours to remove solvates (water mimics N-H/O-H stretches).
-
Ratio: Mix 1.5 mg of sample with 150 mg of spectroscopic-grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for exactly 2 minutes. Checkpoint: The powder must be fine enough not to sparkle under light (minimizes Christiansen effect/scattering).
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum.
-
Quality Check: The resulting pellet must be transparent. If cloudy, moisture is present (re-dry KBr) or grinding was insufficient.
-
Acquisition: Record 32 scans at 2 cm⁻¹ resolution.
References
-
Rastogi, V. K., et al. (2013). "Molecular structure, vibrational spectra and first-order hyperpolarisability analysis of 2-amino-6-nitrobenzothiazole by DFT method." Molecular Simulation. Link
-
Al-Sehemi, A. G., et al. (2022).[2][3][4] "Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives." Molecules. Link
-
BenchChem Technical Support. (2025). "Comparative analysis of the spectral data of benzothiazole isomers." BenchChem Guides. Link
-
Smith, B. C. (2023). "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy. Link
-
Saeed, A., et al. (2010). "Synthesis, characterization and antibacterial activity of some new 1-(1-naphthoyl)-3-(substituted phenyl)-thioureas." (Contextual reference for Methoxy-Benzothiazole assignments). Journal of Chemical Sciences. Link
Sources
Safety Operating Guide
Proper Disposal of 6-Methoxy-2-(4-nitrophenyl)benzothiazole: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 6-Methoxy-2-(4-nitrophenyl)benzothiazole (CAS No. 43036-14-2). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. By providing in-depth technical guidance, we aim to be your preferred source for laboratory safety and chemical handling information.
Hazard Profile and Core Safety Principles
Core Safety Principle: The fundamental principle for disposing of 6-Methoxy-2-(4-nitrophenyl)benzothiazole is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash.[6][7] All waste, including the pure compound, reaction byproducts, and contaminated materials, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6][8]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₃S | [2][3] |
| Molecular Weight | 286.31 g/mol | [2] |
| Appearance | Yellow powder | [3] |
| Storage | Store at room temperature in a dry, sealed place. | [2] |
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE is the first line of defense against chemical exposure. When handling 6-Methoxy-2-(4-nitrophenyl)benzothiazole in any form (solid, in solution, or as waste), the following PPE and engineering controls are mandatory.
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before use.[9][10] | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9][11] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities.[9][12] | To minimize skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][13] If handling outside a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.[9][14] | To prevent inhalation of the chemical powder. |
Engineering Controls: All handling of 6-Methoxy-2-(4-nitrophenyl)benzothiazole and its waste should occur in a well-ventilated area, ideally within a chemical fume hood to minimize inhalation exposure.[6][13] Ensure that safety showers and eyewash stations are readily accessible.[9]
Step-by-Step Disposal Protocol
The proper disposal of 6-Methoxy-2-(4-nitrophenyl)benzothiazole waste is critical and must comply with local, state, and federal regulations.[6][15] The following protocol provides a systematic approach to ensure safe and compliant disposal.
Step 1: Waste Segregation
Proper segregation is a critical first step in managing chemical waste.[16]
-
Designate a Specific Waste Container: Use a clearly labeled, sealed container specifically for 6-Methoxy-2-(4-nitrophenyl)benzothiazole waste.[6] The container should be made of a material compatible with the chemical.
-
Do Not Mix Waste Streams: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[6][7] Mixing incompatible chemicals can lead to dangerous reactions.[15] Specifically, avoid mixing with strong oxidizing acids.[17][18][19]
Step 2: Waste Collection
-
Solid Waste: Collect unused 6-Methoxy-2-(4-nitrophenyl)benzothiazole powder and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in the designated hazardous waste container.[9] Avoid creating dust during transfer.[13]
-
Liquid Waste: Collect solutions containing 6-Methoxy-2-(4-nitrophenyl)benzothiazole in a separate, sealed, and leak-proof container. Use a funnel to prevent spills.[6]
-
Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be considered hazardous waste and collected in the designated container.[6]
Step 3: Labeling
Proper labeling is essential for safe handling and disposal.
-
Full Chemical Name: Label the waste container with the full chemical name: "Waste 6-Methoxy-2-(4-nitrophenyl)benzothiazole".[6]
-
Hazard Symbols: Include appropriate hazard symbols (e.g., toxic, irritant).[6]
-
Quantity: Indicate the approximate quantity of waste in the container.[6]
Step 4: Storage
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[6][16] This area should be secure, well-ventilated, and away from incompatible materials.[6][20][21]
-
Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.[7]
-
Storage Limits: Do not accumulate large quantities of hazardous waste in the laboratory. Adhere to your institution's limits, which are often no more than 10-25 gallons of total chemical waste.[7][17]
Step 5: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][8][22]
-
Incineration: The recommended method of disposal for benzothiazole derivatives and nitroaromatic compounds is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[6][22] This high-temperature process destroys the toxic organic compounds.[22]
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held 6-Methoxy-2-(4-nitrophenyl)benzothiazole must be triple rinsed with a suitable solvent.[8]
-
Collect Rinsate: The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[7][8]
-
Deface Label: Before disposing of the rinsed container in regular trash, deface the original chemical label.[8]
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Spill Response
For a minor spill that you are trained and equipped to handle:
-
Alert Personnel: Immediately alert others in the vicinity.[23][24]
-
Don PPE: Put on the appropriate personal protective equipment.[23][25]
-
Contain the Spill: For a solid spill, gently cover it to prevent dust from becoming airborne. For a liquid spill, use absorbent materials to contain it.[1][26]
-
Clean Up: Carefully collect the spilled material and any contaminated absorbents. Place everything into a designated hazardous waste container.[24][27]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.[23]
-
Report: Report the spill to your supervisor.[23]
For a major spill, or if you are not comfortable cleaning it up:
-
Evacuate: Evacuate the immediate area.[23]
-
Isolate: Close the doors to the affected area.
-
Call for Help: Contact your institution's EHS or emergency response team.[23]
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[23][26] Seek medical attention.[26]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[25] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[28] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[26][29]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
Caption: Disposal workflow for 6-Methoxy-2-(4-nitrophenyl)benzothiazole.
References
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Hazardous Waste Disposal. Office of Clinical and Research Safety. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
University of St Andrews. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]
-
University of Washington. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health and Safety. Retrieved from [Link]
-
University of Mary Washington. (n.d.). Chemical Emergency Procedures. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]
-
DC Fine Chemicals. (2025, January 22). SAFETY DATA SHEET. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Never mix concentrated nitric acid and organics, such as acetone, unless you are following a respectable procedure. Retrieved from [Link]
-
DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
SIQUIMIA. (n.d.). 6-Methoxy-2-(4-nitrophenyl) benzothiazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 43036-14-2 | this compound - Synblock [synblock.com]
- 3. siquimia.com [siquimia.com]
- 4. reed.edu [reed.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. falseguridad.com [falseguridad.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. justrite.com [justrite.com]
- 16. benchchem.com [benchchem.com]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. calpaclab.com [calpaclab.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ehs.princeton.edu [ehs.princeton.edu]
- 24. ut.edu [ut.edu]
- 25. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 26. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 27. umanitoba.ca [umanitoba.ca]
- 28. synerzine.com [synerzine.com]
- 29. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
